Product packaging for Colladonin angelate(Cat. No.:)

Colladonin angelate

Cat. No.: B15388892
M. Wt: 464.6 g/mol
InChI Key: RXCOPEUPNGTASP-WSVATBPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Colladonin angelate is a useful research compound. Its molecular formula is C29H36O5 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O5 B15388892 Colladonin angelate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36O5

Molecular Weight

464.6 g/mol

IUPAC Name

[1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C29H36O5/c1-7-18(2)27(31)34-25-14-15-29(6)22(19(3)8-12-24(29)28(25,4)5)17-32-21-11-9-20-10-13-26(30)33-23(20)16-21/h7,9-11,13,16,22,24-25H,3,8,12,14-15,17H2,1-2,4-6H3/b18-7-

InChI Key

RXCOPEUPNGTASP-WSVATBPTSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Colladonin Angelate: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colladonin, a naturally occurring sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of Colladonin and its putative derivative, Colladonin angelate. While specific data for this compound is not extensively available in current literature, this document extrapolates its likely chemical structure, physicochemical properties, and biological activities based on the known characteristics of Colladonin and other sesquiterpene angelates. This guide also details relevant experimental protocols and explores the potential signaling pathways through which these compounds may exert their effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

While "this compound" is not a widely documented compound, its structure can be inferred from its constituent parts: Colladonin and the angelate group. Colladonin is a sesquiterpene coumarin with a defined chemical structure. The angelate group is the ester derived from angelic acid, a monocarboxylic unsaturated organic acid. Therefore, this compound is presumed to be an ester derivative of Colladonin.

1.1. Chemical Structure of Colladonin

  • IUPAC Name: 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one[1][2]

  • Molecular Formula: C₂₄H₃₀O₄[1]

  • Molecular Weight: 382.5 g/mol [1]

  • Canonical SMILES: C=C1CC[C@@H]2C(C)(C)C(O)CCC2(C)C1COC3=CC4=C(C=C3)C=CC(=O)O4[2]

  • InChI Key: FCWYNTDTQPCVPG-SMVUYSJCSA-N[2]

1.2. The Angelate Moiety

The angelate group is an ester of angelic acid, with the chemical formula C₅H₇O₂⁻. It is commonly found in various natural products and is known to contribute to their biological activity.

1.3. Proposed Structure of this compound

Based on the structures of Colladonin and the angelate group, the most probable structure of this compound involves the esterification of the hydroxyl group on the sesquiterpene moiety of Colladonin with angelic acid.

1.4. Physicochemical Properties

Specific physicochemical data for this compound are not available. However, based on the properties of Colladonin and other sesquiterpene angelates, the following can be inferred:

PropertyColladoninInferred for this compound
Molecular Formula C₂₄H₃₀O₄[1]C₂₉H₃₆O₅
Molecular Weight 382.5 g/mol [1]~464.6 g/mol
XLogP3 4.9[1]Likely higher than Colladonin due to the addition of the lipophilic angelate group.
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO.Similar to Colladonin, likely soluble in organic solvents.
Appearance Likely a white to off-white solid.Similar to Colladonin.

Biological Activities and Potential Therapeutic Applications

Colladonin and other sesquiterpene derivatives have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent.

2.1. Cytotoxic Activity of Colladonin

Colladonin has shown significant cytotoxic activity against several human cancer cell lines. The table below summarizes the reported IC₅₀ values.

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colorectal Carcinoma15.1[1]
HT-29Colorectal Adenocarcinoma13.3[1]
KM12Colon Adenocarcinoma2.5[1]
COLO 205Colorectal Adenocarcinoma19[1]

2.2. Biological Role of the Angelate Moiety

The presence of an angelate group in sesquiterpenes is often associated with enhanced biological activity, including cytotoxic, anti-inflammatory, and antimicrobial effects. It is hypothesized that the angelate moiety in this compound could modulate the biological profile of the parent compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Colladonin and its derivatives.

3.1. Isolation of Sesquiterpene Coumarins from Ferula Species

The following is a general protocol for the isolation of sesquiterpene coumarins, which can be adapted for the isolation of Colladonin and its derivatives.

experimental_workflow start Air-dried and powdered plant material (e.g., roots of Ferula sp.) extraction Maceration with an organic solvent (e.g., methanol or ethanol) at room temperature. start->extraction filtration Filtration and concentration of the extract under reduced pressure. extraction->filtration partition Solvent-solvent partitioning (e.g., between n-hexane, ethyl acetate, and water). filtration->partition chromatography Column chromatography of the active fraction (e.g., ethyl acetate fraction) on silica gel. partition->chromatography gradient Elution with a gradient of solvents (e.g., n-hexane-ethyl acetate). chromatography->gradient fractions Collection and combination of fractions based on TLC analysis. gradient->fractions purification Further purification by preparative TLC or HPLC. fractions->purification characterization Structure elucidation of isolated compounds using spectroscopic methods (NMR, MS, IR, UV). purification->characterization

Caption: General workflow for the isolation of sesquiterpene coumarins.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

mtt_assay_workflow start Seed cancer cells in a 96-well plate and incubate for 24 hours. treatment Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. start->treatment incubation Incubate for a specified period (e.g., 48 or 72 hours). treatment->incubation mtt_addition Add MTT solution to each well and incubate for 2-4 hours. incubation->mtt_addition solubilization Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. mtt_addition->solubilization measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. solubilization->measurement analysis Calculate the percentage of cell viability and determine the IC50 value. measurement->analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

Sesquiterpenes and their derivatives are known to modulate various signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary pathways implicated include NF-κB, MAPK, and STAT3.

4.1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival. Aberrant NF-κB activation is a hallmark of many cancers.

nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor Binds ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkB IκBα-NF-κB (Inactive) nfkB NF-κB (p50/p65) nfkB_n NF-κB (Active) nfkB->nfkB_n Translocates ikb_nfkB->nfkB Degradation of IκBα dna DNA nfkB_n->dna Binds transcription Gene Transcription (Inflammation, Survival) dna->transcription Induces

Caption: Simplified overview of the canonical NF-κB signaling pathway.

4.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

mapk_pathway stimulus Growth Factors / Mitogens receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Enters Nucleus response Cellular Response (Proliferation, Differentiation) transcription_factors->response

Caption: The core cascade of the MAPK/ERK signaling pathway.

4.3. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many human cancers.

stat3_pathway cytokine Cytokines / Growth Factors (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3_c STAT3 (Cytoplasmic) jak->stat3_c Phosphorylates p_stat3 p-STAT3 (Dimer) stat3_c->p_stat3 Dimerizes stat3_n p-STAT3 (Nuclear) p_stat3->stat3_n Translocates gene_expression Target Gene Expression (Proliferation, Anti-apoptosis) stat3_n->gene_expression

Caption: Overview of the JAK-STAT3 signaling pathway.

Conclusion and Future Directions

Colladonin, a sesquiterpene coumarin from the Ferula genus, exhibits promising cytotoxic activities against various cancer cell lines. While its derivative, this compound, has not been extensively studied, its chemical structure and biological potential can be inferred from its parent compound and the known bioactivity of the angelate moiety. Further research is warranted to isolate or synthesize this compound, characterize its physicochemical properties, and evaluate its biological activities in detail. Elucidating its precise mechanism of action and its effects on key signaling pathways such as NF-κB, MAPK, and STAT3 will be crucial for its potential development as a novel therapeutic agent. This technical guide provides a foundational resource to stimulate and guide future investigations in this promising area of natural product research.

References

An In-depth Technical Guide on the Core Properties of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, potential synthesis, and biological context of Colladonin angelate, a derivative of the naturally occurring sesquiterpene coumarin, Colladonin. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Profile: Colladonin and this compound

Colladonin is a sesquiterpene coumarin that has been isolated from various plants of the Ferula genus. "this compound" is understood to be an ester derivative of Colladonin, formed through the esterification of Colladonin's hydroxyl group with angelic acid. Angelic acid is a monocarboxylic unsaturated organic acid found in several plants of the Apiaceae family.[1] The formation of an ester from an alcohol (Colladonin) and a carboxylic acid (angelic acid) involves the elimination of one molecule of water.

The table below summarizes the key molecular data for both Colladonin and its angelate derivative.

PropertyColladoninThis compound (Deduced)
Molecular Formula C₂₄H₃₀O₄[2]C₂₉H₃₆O₅
Molecular Weight 382.50 g/mol [2]464.61 g/mol
Parent Compound Sesquiterpene CoumarinEster of Colladonin and Angelic Acid
IUPAC Name 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one[2]7-[[(4aS)-6-(angeloyloxy)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one (Predicted)

Experimental Protocols

Extraction and Isolation of Sesquiterpene Coumarins from Ferula Species

The following is a general protocol for the extraction and isolation of sesquiterpene coumarins, such as Colladonin, from plant material. This method is based on procedures reported in the literature for the isolation of similar compounds.[3]

Methodology:

  • Plant Material Preparation: The roots of the Ferula species are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

  • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure sesquiterpene coumarins.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of a Colladonin Derivative: 14-Hydroxy-Colladonin

Key Synthetic Steps:

  • Formation of the Decalin Core: The synthesis often begins with the construction of the trans-decalin ring system, which forms the core of the sesquiterpene moiety.

  • Introduction of Functional Groups: Key functional groups, such as hydroxyl and methyl groups, are strategically introduced onto the decalin core.

  • Coupling with the Coumarin Moiety: The sesquiterpene portion is then coupled with the coumarin moiety, typically 7-hydroxycoumarin (umbelliferone), through an ether linkage. This is often achieved via a Mitsunobu reaction.[4]

  • Final Modifications: The final steps may involve deprotection of protecting groups and other modifications to yield the target molecule.

Visualizations

Formation of this compound

The following diagram illustrates the esterification reaction between Colladonin and angelic acid to form this compound.

G Figure 1: Formation of this compound Colladonin Colladonin (C₂₄H₃₀O₄) Esterification Colladonin->Esterification Angelic_Acid Angelic Acid (C₅H₈O₂) Angelic_Acid->Esterification Colladonin_Angelate This compound (C₂₉H₃₆O₅) Water Water (H₂O) Esterification->Colladonin_Angelate Esterification Esterification->Water +

Caption: Logical diagram of the esterification of Colladonin.

Potential Signaling Pathway Modulation

Sesquiterpene lactones, which are structurally related to sesquiterpene coumarins, are known to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[6][7] One of the most important of these is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the putative inhibitory role of sesquiterpene compounds.

G Figure 2: Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex IkappaB->IkappaB_NFkappaB Inhibits NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates to IkappaB_NFkappaB->NFkappaB Releases Sesquiterpene Sesquiterpene Compounds (e.g., Colladonin Derivatives) Sesquiterpene->IKK Inhibits Gene_Expression Gene Expression (Inflammatory Cytokines, etc.) NFkappaB_nucleus->Gene_Expression Induces

Caption: Simplified NF-κB signaling and potential inhibition.

The α-methylene-γ-lactone group present in many sesquiterpene lactones is known to be a key pharmacophore responsible for their biological activity, acting as a Michael acceptor that can covalently bind to nucleophilic residues in proteins, such as cysteine residues in the IKK complex, thereby inhibiting the NF-κB pathway.[6] While Colladonin itself does not possess a lactone ring, its derivatives and related compounds from the Ferula genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[8] Further research is warranted to determine if this compound shares these properties and to elucidate its precise mechanism of action.

References

The Sesquiterpene Coumarin Colladonin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colladonin is a naturally occurring sesquiterpene coumarin that has garnered significant interest within the scientific community for its notable cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known natural sources of Colladonin, detailed protocols for its extraction and isolation, and an examination of its biological activity, with a focus on the signaling pathways implicated in its cytotoxic effects. It is important to note that while the query specified "Colladonin angelate," the available scientific literature predominantly refers to "Colladonin." A related compound, 8′-epi-kayserin B angelate, has been isolated from the same source as Colladonin, suggesting a potential for related structures, though Colladonin itself is not typically described as an angelate ester. This guide will focus on the well-characterized Colladonin.

Natural Sources and Quantitative Data

Colladonin has been isolated from various species within the genus Ferula, which belongs to the Apiaceae family. These plants are primarily found in the Mediterranean region and Central Asia[1][2]. The roots of these plants are a particularly rich source of this bioactive compound.

While precise yields of pure Colladonin from plant material are not consistently reported across the literature, the following table summarizes the known plant sources and available quantitative data regarding extract yields and the cytotoxic activity of Colladonin.

Plant SpeciesPart UsedSolvent Extract YieldColladonin IC50 Values (μM)Reference
Ferula caspica M. Bieb.RootsDichloromethane: 7.7%COLO 205: 10.28, K-562: 22.82, MCF-7: 43.69[3][4]
Ferula turcicaRootsDichloromethane (maceration & Soxhlet)UO31 (kidney cancer): 0.75, KM12 (colon cancer): 2.5[5]
Ferula assa-foetida L.Not SpecifiedNot SpecifiedNot Specified[1]
Ferula sinkiangensis K.M.ShenResin, SeedsNot SpecifiedNot Specified[1]
Ferula foetida (Bunge) RegelNot SpecifiedNot SpecifiedNot Specified[1]
Ferula sinaica L.Not SpecifiedNot SpecifiedNot Specified[1]
Ferula tunetana POMNot SpecifiedNot SpecifiedNot Specified[1]
Ferula campestris (Besser) GrecescuNot SpecifiedNot SpecifiedNot Specified[1]
Ferula narthex BiossNot SpecifiedChloroform fraction from methanolic extractPC3 (prostate cancer): 14.074 (μg/mL)[6]

Experimental Protocols: Isolation of Colladonin

The isolation of Colladonin typically involves solvent extraction of the dried and powdered plant material, followed by chromatographic separation. The following protocols are synthesized from methodologies reported in the literature.

Protocol 1: Bioactivity-Guided Isolation from Ferula caspica[3]
  • Plant Material Preparation: Air-dry the roots of Ferula caspica and grind them into a fine powder.

  • Extraction:

    • Extract the powdered roots (e.g., 725 g) with dichloromethane (DCM) to yield a crude extract (e.g., 56.1 g, 7.7% yield).

    • A subsequent extraction with methanol can also be performed to isolate more polar compounds, though Colladonin is typically found in the DCM extract.

  • Chromatographic Fractionation:

    • Subject the DCM extract (e.g., 26.7 g) to silica gel column chromatography (e.g., 57 x 7 cm column, 0.04–0.5 mm particle size).

    • Elute the column with a solvent gradient of increasing polarity, for example, a hexane:ethyl acetate mixture (from 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined fractions containing Colladonin to further chromatographic techniques. This may include:

      • Sephadex LH-20 column chromatography.

      • Reversed-phase (RP-18) flash chromatography.

      • Preparative Thin Layer Chromatography (prep. TLC).

  • Structure Elucidation: The structure of the isolated Colladonin is confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Protocol 2: Isolation from Ferula narthex[6]
  • Extraction:

    • Macerate the plant material in methanol at room temperature for 14 days with daily shaking.

    • Filter and concentrate the extract under vacuum at a low temperature (45°C).

  • Solvent Partitioning:

    • Partition the crude methanolic extract successively with n-hexane, chloroform, ethyl acetate, and butanol.

  • Column Chromatography:

    • Load the chloroform fraction onto a silica gel column.

    • Elute with an increasing polarity gradient of n-hexane/ethyl acetate.

    • Fractions containing compounds of interest can be further purified by repeated column chromatography.

Signaling Pathways and Biological Activity

The cytotoxic effects of Colladonin and related sesquiterpene coumarins from Ferula species are primarily attributed to the induction of apoptosis in cancer cells. The underlying mechanism involves the modulation of key signaling pathways that regulate programmed cell death.

Apoptosis Induction Pathway

Sesquiterpene coumarins, including those isolated alongside Colladonin, have been shown to trigger the intrinsic pathway of apoptosis. This is characterized by the suppression of anti-apoptotic proteins like Bcl-xL and the activation of initiator and executioner caspases.[7]

apoptosis_pathway Colladonin Colladonin / Sesquiterpene Coumarins Bcl_xL Bcl-xL (Anti-apoptotic) Colladonin->Bcl_xL Inhibition Pro_caspase_9 Pro-caspase-9 Bcl_xL->Pro_caspase_9 Inhibits activation Caspase_9 Caspase-9 (Initiator) Pro_caspase_9->Caspase_9 Activation Pro_caspase_3 Pro-caspase-3 Caspase_9->Pro_caspase_3 Activates Caspase_3 Caspase-3 (Executioner) Pro_caspase_3->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Intrinsic apoptosis pathway induced by sesquiterpene coumarins.
Experimental Workflow for Bioactivity-Guided Isolation

The process of identifying and isolating bioactive compounds like Colladonin from a natural source is a systematic process known as bioactivity-guided fractionation.

experimental_workflow Plant_Material Plant Material (e.g., Ferula roots) Extraction Solvent Extraction (e.g., DCM) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Cytotoxicity_Assay1 Cytotoxicity Assay Crude_Extract->Cytotoxicity_Assay1 Fractionation Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Cytotoxicity_Assay2 Cytotoxicity Assay on Fractions Fractions->Cytotoxicity_Assay2 Active_Fraction Active Fraction(s) Cytotoxicity_Assay2->Active_Fraction Identifies Purification Further Purification (e.g., HPLC, Prep. TLC) Active_Fraction->Purification Pure_Compound Pure Compound (Colladonin) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation mapk_pathway cluster_cell Cancer Cell Sesquiterpene_Coumarin Sesquiterpene Coumarin MAPKKK MAPKKK (e.g., ASK1) Sesquiterpene_Coumarin->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Apoptosis_Regulation Apoptosis Regulation Transcription_Factors->Apoptosis_Regulation

References

The Biosynthesis of Colladonin Angelate in Ferula Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colladonin angelate, a prominent sesquiterpene coumarin found in various Ferula species, has garnered significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating knowledge of terpenoid, phenylpropanoid, and amino acid metabolism. Detailed experimental protocols for the extraction, isolation, and quantification of this class of compounds are presented, alongside a summary of its occurrence. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biotechnology.

Introduction

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive secondary metabolites, among which sesquiterpene coumarins are a characteristic and significant class.[1] These compounds are hybrid molecules consisting of a sesquiterpene moiety linked to a coumarin nucleus. This compound is a notable example, featuring a drimane-type sesquiterpene skeleton esterified with angelic acid. Understanding its biosynthesis is crucial for the potential biotechnological production and optimization of this and related compounds for therapeutic applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that converges three major metabolic pathways: the shikimate and phenylpropanoid pathways for the coumarin core, the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways for the sesquiterpene skeleton, and the amino acid catabolism pathway for the angelate moiety.

Formation of the Umbelliferone Core

The coumarin moiety of this compound is umbelliferone (7-hydroxycoumarin), which is synthesized from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway.[2][3]

  • Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

  • Step 2: Hydroxylation of Cinnamic Acid. Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.

  • Step 3: Ortho-hydroxylation and Lactonization. p-Coumaric acid undergoes ortho-hydroxylation at the C2 position, a critical step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , leading to the formation of 2,4-dihydroxy-cinnamic acid. This intermediate then undergoes a spontaneous intramolecular cyclization (lactonization) to form umbelliferone.[3][4]

Biosynthesis of the Sesquiterpene Precursor: Farnesyl Pyrophosphate (FPP)

The C15 sesquiterpene backbone originates from the isoprenoid pathway. Plants utilize two independent pathways for the synthesis of the basic five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

  • IPP and DMAPP Synthesis: The MVA pathway starts from acetyl-CoA, while the MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate.

  • Formation of FPP: Two molecules of IPP and one molecule of DMAPP are sequentially condensed by Farnesyl Pyrophosphate Synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

Prenylation of Umbelliferone

The first committed step in the formation of sesquiterpene coumarins is the attachment of the farnesyl moiety from FPP to the umbelliferone core.

  • Enzyme: This reaction is catalyzed by a prenyltransferase , specifically a farnesyltransferase.

  • Mechanism: The enzyme facilitates the O-alkylation of the 7-hydroxyl group of umbelliferone with FPP, resulting in the formation of umbelliprenin (7-O-farnesylumbelliferone).[5][6]

Cyclization to the Colladonin Skeleton

This is a crucial and complex step involving the cyclization of the farnesyl chain of umbelliprenin to form the characteristic bicyclic drimane sesquiterpene skeleton of colladonin. While the specific enzymes in Ferula have not been fully characterized, the mechanism is proposed to proceed through a series of carbocation-driven reactions, initiated by a terpene cyclase (drimane sesquiterpene synthase).[2][3][7]

  • Initiation: The reaction is likely initiated by the protonation of the terminal double bond of the farnesyl moiety.

  • Carbocation Cascade: This leads to a cascade of cyclizations and potential hydride and methyl shifts to form the stable drimane cation.

  • Termination: The reaction is terminated by the quenching of the carbocation, likely by a water molecule, to introduce a hydroxyl group, or by deprotonation to form a double bond, leading to the formation of the colladonin aglycone.

Biosynthesis of the Angelate Moiety

The angelic acid portion of this compound is derived from the branched-chain amino acid L-isoleucine.[8]

  • Initial Steps: The biosynthesis proceeds through the catabolic pathway of L-isoleucine, involving transamination and oxidative decarboxylation to yield 2-methylbutanoyl-CoA.

  • Formation of Angeloyl-CoA: Subsequent enzymatic steps, likely involving dehydrogenation, lead to the formation of tiglyl-CoA, which is then isomerized to angeloyl-CoA. Angeloyl-CoA serves as the activated acyl donor for the final esterification step.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group on the colladonin skeleton with angeloyl-CoA.

  • Enzyme: This reaction is catalyzed by an acyltransferase , which facilitates the transfer of the angeloyl group from angeloyl-CoA to the colladonin aglycone.

Visualization of the Biosynthetic Pathway

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoprenoid Isoprenoid Pathway (MVA/MEP) cluster_amino_acid Amino Acid Catabolism cluster_sesquiterpene_coumarin Sesquiterpene Coumarin Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone C2'H, Lactonization Umbelliprenin Umbelliprenin Umbelliferone->Umbelliprenin Prenyltransferase Acetyl-CoA / Pyruvate Acetyl-CoA / Pyruvate IPP/DMAPP IPP/DMAPP Acetyl-CoA / Pyruvate->IPP/DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP/DMAPP->Farnesyl Pyrophosphate (FPP) FPPS Farnesyl Pyrophosphate (FPP)->Umbelliprenin L-Isoleucine L-Isoleucine Angeloyl-CoA Angeloyl-CoA L-Isoleucine->Angeloyl-CoA Multi-step This compound This compound Angeloyl-CoA->this compound Colladonin Aglycone Colladonin Aglycone Umbelliprenin->Colladonin Aglycone Terpene Cyclase Colladonin Aglycone->this compound Acyltransferase

Caption: Proposed biosynthetic pathway of this compound in Ferula species.

Quantitative Data

Currently, there is a lack of comprehensive studies reporting the specific yield or concentration of this compound in various Ferula species and their different organs. However, qualitative analyses have identified its presence in several species, including Ferula sinkiangensis and Ferula caspica.[9] The abundance of sesquiterpene coumarins, in general, is known to vary depending on the species, geographical location, developmental stage of the plant, and environmental conditions.[10]

Compound ClassFerula SpeciesTissueQuantitative DataReference
Sesquiterpene CoumarinsFerula spp.Roots, Rhizomes, Gum-resinVariable, species and condition dependent[5][10]
This compoundF. sinkiangensis, F. caspicaRoots, ResinPresence confirmed, quantitative data not widely available[9]

Experimental Protocols

Extraction and Isolation of Sesquiterpene Coumarins

The following is a generalized protocol for the extraction and isolation of sesquiterpene coumarins, including this compound, from Ferula species.

  • Plant Material: Dried and powdered roots, rhizomes, or resin of the selected Ferula species.

  • Extraction:

    • Macerate the plant material with a non-polar solvent such as hexane or dichloromethane at room temperature for 24-48 hours. This step is effective in extracting the lipophilic sesquiterpene coumarins.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • For a broader range of compounds, sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) can be performed.

  • Isolation:

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.

    • Fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) to yield pure this compound.[9][11]

Quantification by HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Detection: The UV detector is set at a wavelength where coumarins exhibit strong absorbance, typically around 320-330 nm.

  • Quantification:

    • A calibration curve is constructed using a pure standard of this compound at various known concentrations.

    • The peak area of this compound in the sample chromatogram is integrated.

    • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[12]

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural elucidation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for determining the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.[9][14]

Experimental Workflow

Experimental Workflow Plant Material (Ferula sp.) Plant Material (Ferula sp.) Extraction (Hexane/DCM) Extraction (Hexane/DCM) Plant Material (Ferula sp.)->Extraction (Hexane/DCM) Crude Extract Crude Extract Extraction (Hexane/DCM)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Quantification (HPLC-UV) Quantification (HPLC-UV) Crude Extract->Quantification (HPLC-UV) Fractions Fractions Silica Gel Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Purification (Prep. HPLC/Sephadex) Purification (Prep. HPLC/Sephadex) TLC Analysis->Purification (Prep. HPLC/Sephadex) Combine similar fractions Pure this compound Pure this compound Purification (Prep. HPLC/Sephadex)->Pure this compound Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Pure this compound->Structural Elucidation (NMR, MS)

References

Spectroscopic and Structural Elucidation of Colladonin Angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Colladonin angelate, a sesquiterpene coumarin. For the purposes of this guide, we will focus on the detailed analysis of 8′-epi-kayserin B angelate, a closely related and well-characterized analogue. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 8′-epi-kayserin B angelate, organized for clarity and detailed analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the molecular formula of 8′-epi-kayserin B angelate.

ParameterValue
Molecular FormulaC₃₀H₄₀O₇
Ionization ModePositive
Observed m/z535.2656 [M+Na]⁺
Calculated m/z535.2672 for C₃₀H₄₀O₇Na

Table 1: High-Resolution Mass Spectrometry data for 8′-epi-kayserin B angelate.

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
36.29d9.5
47.62d9.5
56.84s
86.91s
1'1.85m
2'2.05m
3'5.08t7.0
5'1.62s
6'5.08t7.0
7'2.05m
8'4.88d10.0
10'1.62s
11'1.62s
12'1.05s
13'0.85s
14'0.82s
15'0.88s
2''6.10qq7.0, 1.5
3''1.98dq7.0, 1.5
4''1.90qd1.5, 1.5

Table 2: ¹H NMR Spectroscopic Data for 8′-epi-kayserin B angelate.

¹³C NMR (125 MHz, CDCl₃)

Positionδ (ppm)
2161.5
3113.9
4143.4
4a112.9
5107.9
6146.4
7151.6
8100.8
8a156.4
1'39.5
2'18.2
3'123.4
4'135.2
5'17.0
6'39.7
7'25.9
8'78.8
9'56.5
10'37.1
11'21.7
12'33.3
13'21.7
14'16.0
15'16.0
1''167.5
2''127.8
3''138.8
4''15.8
5''20.5

Table 3: ¹³C NMR Spectroscopic Data for 8′-epi-kayserin B angelate.

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretching (alkane)
~1750-1700C=O stretching (α,β-unsaturated lactone)
~1600, ~1500, ~1450C=C stretching (aromatic)
~1250-1000C-O stretching (ether and ester)

Table 4: Expected Infrared (IR) Absorption Bands for a Sesquiterpene Coumarin.

Experimental Protocols

The isolation and characterization of 8′-epi-kayserin B angelate involved a multi-step process.

The dichloromethane extract of the roots of Ferula caspica was subjected to bioactivity-directed fractionation.[1]

  • Extraction: The dried and powdered roots were extracted with dichloromethane.

  • Fractionation: The crude extract was fractionated using silica gel column chromatography.

  • Purification: The active fractions were further purified using a combination of Sephadex LH-20 column chromatography, RP-18 flash chromatography, and preparative Thin Layer Chromatography (TLC) to yield the pure compound.[1]

The structure of the isolated compound was determined using a suite of spectroscopic techniques.[1]

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-QTOF mass spectrometer.

  • IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis start Plant Material (Ferula caspica roots) extraction Dichloromethane Extraction start->extraction fractionation Silica Gel Column Chromatography extraction->fractionation purification Further Purification (Sephadex LH-20, RP-18 Flash, Prep TLC) fractionation->purification pure_compound Pure this compound purification->pure_compound ms Mass Spectrometry (HRESIMS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir Infrared Spectroscopy (FTIR) pure_compound->ir structure Structural Elucidation ms->structure nmr->structure ir->structure

Isolation and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Colladonin angelate, a sesquiterpene coumarin of significant interest in phytochemical and pharmacological research. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and structurally similar compound, 8'-epi-kayserin B angelate, to infer its characteristics. All data derived from related compounds are explicitly noted.

Chemical Identity and Structure

This compound belongs to the class of sesquiterpene coumarins, natural products characterized by a C15 sesquiterpene moiety linked to a coumarin core. The angelate ester functional group is a key structural feature influencing its biological activity.

Table 1: Chemical and Physical Properties of a this compound Analogue (8'-epi-kayserin B angelate)

PropertyValueSource
Molecular Formula C₃₀H₄₀O₇[1]
Molecular Weight 512.64 g/mol Calculated
Appearance White amorphous powder[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in dichloromethane and chloroform. General coumarins are soluble in ethanol and slightly soluble in water.[1][2]
Optical Rotation [α]D²¹: -66.56 (c, 3.38 mg/mL, CH₂Cl₂)[1]

Spectroscopic Data

The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for 8'-epi-kayserin B angelate.

Table 2: Spectroscopic Data for 8'-epi-kayserin B angelate

TechniqueKey DataSource
¹H-NMR (500 MHz, CDCl₃) δ (ppm): Relevant peaks for the coumarin, sesquiterpene, and angelate moieties.[1]
¹³C-NMR (125 MHz, CDCl₃) δ (ppm): Characteristic chemical shifts for carbonyls, aromatic carbons, and aliphatic carbons.[1]
HRESIMS m/z 535.2656 [M + Na]⁺ (calcd. for C₃₀H₄₀O₇Na, 535.2672)[1]
UV (MeOH) λₘₐₓ (log ε) nm: 203 (4.00), 221 (sh) (3.41), 290 (sh) (3.34), 317 (3.66), 342 (sh) (3.22), 366 (3.16), 385 (sh) (2.94)[1]
IR νₘₐₓ (NaCl) cm⁻¹ 3506, 2917, 2849, 1725, 1611, 1577, 1539, 1512, 1465, 1383, 1353, 1278, 1232, 1198, 1126, 1061, 931, 835, 721, 635, 582, 526[1]

Experimental Protocols

The isolation and characterization of this compound and similar sesquiterpene coumarins from their natural sources, typically plants of the Ferula genus, follow a standardized workflow.

Isolation and Purification Workflow

The general procedure for isolating sesquiterpene coumarins from plant material is outlined below.

G A Plant Material (e.g., roots of Ferula sp.) B Extraction with Organic Solvents (e.g., Dichloromethane, Methanol) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fractionation D->E F Sephadex LH-20 and/or RP-18 Flash Chromatography E->F G Further Purification F->G H Preparative TLC G->H I Pure this compound H->I

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction : The air-dried and powdered plant material (e.g., roots) is extracted with a suitable organic solvent, such as dichloromethane or methanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.[3]

  • Fractionation : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[3]

  • Purification : The fractions obtained are further purified using a combination of chromatographic techniques. Sephadex LH-20 column chromatography is effective for removing pigments and other impurities. Reversed-phase (RP-18) flash chromatography and preparative thin-layer chromatography (TLC) are employed to isolate the pure compounds.[3]

Structure Elucidation

The chemical structure of the isolated compound is determined using a suite of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the connectivity of atoms and the relative stereochemistry of the molecule.[3]

  • High-Resolution Mass Spectrometry (HRMS) : This technique provides the accurate mass of the molecule, which allows for the determination of its molecular formula.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyls, carbonyls, and double bonds.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: the coumarin lactone, the sesquiterpene backbone with its double bonds and stereocenters, and the angelate ester. The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The double bonds in the sesquiterpene moiety can undergo addition reactions.

Signaling Pathways

Sesquiterpene coumarins, including Colladonin, are known to exhibit significant biological activities, most notably cytotoxic effects against various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Apoptosis Induction Pathway

The available evidence suggests that Colladonin and related compounds induce apoptosis primarily through the intrinsic or mitochondrial pathway.[1][4][5] This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

G cluster_cell Cancer Cell Colladonin This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Colladonin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Colladonin->Bax Promotes Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Maintains membrane potential Bax->Mitochondrion Disrupts membrane potential Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Apaf1->Caspase9 Activates

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Pathway Description:

  • Initiation : this compound is believed to initiate apoptosis by modulating the balance of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax.[1][4]

  • Mitochondrial Disruption : The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the loss of the mitochondrial membrane potential.[4][5]

  • Cytochrome c Release : This disruption results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.[4]

  • Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[5]

  • Execution of Apoptosis : Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

This guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals in drug development. Further experimental studies are warranted to fully characterize this promising natural product.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Colladonin and Related Sesquiterpene Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Colladonin, a sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has demonstrated significant cytotoxic effects against a range of cancer cell lines. While its precise molecular mechanisms are still under investigation, its structural characteristics and observed biological activities suggest potential interactions with key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This document explores the known biological effects of Colladonin and hypothesizes its potential therapeutic targets, focusing on the NF-κB and STAT3 signaling cascades, which are critical regulators of tumorigenesis. This guide provides a comprehensive overview of the available data, detailed experimental methodologies for assessing its activity, and visual representations of the targeted pathways to facilitate further research and drug development efforts.

Introduction to Colladonin

Colladonin is a naturally occurring sesquiterpene coumarin found in various Ferula species.[1][2][3] Sesquiterpenes from this genus are recognized for their diverse and potent biological properties, including anti-inflammatory, cytotoxic, and anti-tumor effects.[2][4] Colladonin's structure, which combines a sesquiterpene moiety with a coumarin core, makes it a compelling candidate for drug discovery, particularly in oncology. Its demonstrated cytotoxicity against colon, leukemia, and breast cancer cell lines underscores its potential as a lead compound for novel anticancer agents.[3]

Known Biological Activity: Cytotoxicity

The primary biological activity reported for Colladonin is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, highlighting its potency and selectivity.

Table 1: Cytotoxic Activity of Colladonin against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
COLO 205Colon Cancer10.28[3]
COLO 205Colon Cancer19[1]
COLO 205Colon Cancer35.9[1][3]
K-562Leukemia22.82[3]
MCF-7Breast Cancer43.69[3]
HCT116Colon Cancer15.1[1]
HT-29Colon Cancer13.3[1]
KM12Colon Cancer2.5[1]
JurkatLeukemia20[3]

Potential Therapeutic Target: The NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[5][6][7][8] Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy.[7] Related natural products from the Ferula genus are known to inhibit inflammatory mediators like iNOS and COX-2, which are downstream of NF-κB.[2][4] This suggests that Colladonin may exert its effects by modulating this critical pathway.

A potential mechanism for Colladonin is the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα.[5][8] This would, in turn, sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Ub Ubiquitination & Proteasomal Degradation IkBa->Ub p65p50 NF-κB (p65/p50) p65p50->IkBa Bound/Inactive p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc Translocates Ub->p65p50 Releases Colladonin Colladonin (Hypothesized Target) Colladonin->IKK Inhibits DNA Target Gene Transcription (e.g., Bcl-xL, COX-2) p65p50_nuc->DNA Induces

Caption: Hypothesized inhibition of the canonical NF-κB pathway by Colladonin.

Potential Therapeutic Target: The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in a wide variety of cancers.[9][10] STAT3 activation promotes cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy.[11][12] The pathway is typically initiated by cytokines or growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs).[9][10] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.[10][11]

Colladonin could potentially interfere with this pathway by inhibiting the upstream kinases (e.g., JAKs or Src) or by directly preventing STAT3 phosphorylation, dimerization, or DNA binding.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (pY705) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Translocates Colladonin Colladonin (Hypothesized Target) Colladonin->JAK Inhibits DNA Target Gene Transcription (e.g., Cyclin D1, Survivin) Dimer_nuc->DNA Induces

Caption: Hypothesized inhibition of the JAK-STAT3 signaling pathway by Colladonin.

Experimental Protocols

To validate the hypothesized mechanisms of action for Colladonin, the following experimental workflows can be employed.

Western Blotting for Signaling Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB and STAT3 pathways (e.g., IκBα, STAT3) following treatment with Colladonin.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., COLO 205, K-562) at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of Colladonin (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). For pathway activation, stimulate with an appropriate agonist (e.g., 20 ng/mL TNF-α for NF-κB; 50 ng/mL IL-6 for STAT3) for 15-30 minutes before harvesting.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-IκBα, anti-IκBα, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[13]

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. BCA Assay (Quantification) B->C D 4. SDS-PAGE (Separation) C->D E 5. PVDF Transfer D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. ECL Detection & Imaging F->G

Caption: Standard workflow for Western Blot analysis.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to treatment.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with Colladonin for 1-2 hours, followed by stimulation with TNF-α (20 ng/mL) for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

Colladonin has demonstrated promising cytotoxic activity against several cancer cell lines. Based on the known roles of key signaling pathways in cancer and the activities of related compounds, this guide posits that the NF-κB and STAT3 pathways are potential therapeutic targets for Colladonin.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), or cellular thermal shift assay (CETSA) to identify the direct binding partners of Colladonin.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of Colladonin in preclinical animal models of human cancers.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Colladonin analogs to optimize potency and drug-like properties.

Validating these hypothesized targets and pursuing further preclinical development will be crucial in determining the ultimate therapeutic potential of Colladonin as a novel anticancer agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Colladonin and Related Angelate Esters for Drug Development Professionals

Introduction

Colladonin is a naturally occurring sesquiterpene coumarin, a class of secondary metabolites known for their structural diversity and significant biological activities.[1][2] These compounds are predominantly found in plants of the Ferula genus (Apiaceae family) and are characterized by a structure that combines a sesquiterpene moiety with a coumarin group.[1][3] Angelate esters, including those related to Colladonin, represent a specific structural modification where an angelic acid is esterified to the core molecule. Esterification is a critical strategy in medicinal chemistry for developing prodrugs to enhance solubility, bioavailability, and controlled release.[4][5] This technical guide provides a comprehensive review of Colladonin and related angelate esters, focusing on their chemical properties, synthesis, biological activities, and underlying molecular mechanisms to support research and drug development efforts.

Physicochemical Properties of Colladonin

Colladonin's molecular structure underpins its biological activity. A summary of its key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₄[6][7]
Molecular Weight 382.5 g/mol [6]
IUPAC Name 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one[6]
CAS Number 100785-98-6[6]
XLogP3 (Lipophilicity) 4.9[6]

Isolation and Synthesis

Bioactivity-Guided Isolation

Colladonin and its derivatives are typically isolated from the roots of Ferula species, such as Ferula caspica.[8][9] The process is often guided by bioactivity screening, where crude extracts are tested for desired biological effects, such as cytotoxicity against cancer cell lines.

The general workflow for isolation is as follows:

  • Extraction : The plant material (e.g., roots) is extracted with solvents of varying polarity, such as dichloromethane and methanol. Cytotoxic compounds like Colladonin are typically found in the less polar dichloromethane extract.[8]

  • Fractionation : The active extract is subjected to various chromatographic techniques to separate its components. These methods include Sephadex LH-20 column chromatography, reverse-phase (RP-18) flash chromatography, and preparative thin-layer chromatography (TLC).[9]

  • Structure Elucidation : The chemical structures of the isolated pure compounds are determined using extensive spectroscopic analysis, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and UV spectroscopy.[8]

G cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification cluster_testing Activity Confirmation P Plant Material (Ferula caspica roots) E Solvent Extraction (Dichloromethane) P->E C Crude Extract E->C F Bioactivity-Guided Chromatographic Fractionation C->F I Isolation of Pure Compounds (Colladonin, etc.) F->I S Spectroscopic Analysis (NMR, HRMS) I->S B Biological Activity Testing (e.g., Cytotoxicity) I->B D Structure Elucidation S->D

Bioactivity-guided isolation workflow for Colladonin.
Total Synthesis

The total synthesis of Colladonin derivatives has been achieved, providing a pathway to produce these molecules in the laboratory and create novel analogs. A key transformation in the synthesis of 14-hydroxy-colladonin involves the coupling of a sesquiterpene fragment with the coumarin moiety.[10]

A critical step in one reported synthetic route is the Mitsunobu reaction, which smoothly connects a primary hydroxyl group on the sesquiterpene backbone with 7-hydroxycoumarin (umbelliferone).[10] This modular approach allows for the synthesis of various derivatives by modifying either the sesquiterpene or the coumarin starting materials.

Biological Activities of Colladonin and Derivatives

Colladonin has demonstrated significant cytotoxic activity against a panel of human colorectal cancer cell lines. However, reported IC₅₀ values can vary between studies.[8]

Cell Line (Colorectal Cancer)IC₅₀ (µM) - Study 1IC₅₀ (µM) - Study 2
HCT116 15.147.4
HT-29 13.3-
KM12 2.5-
COLO 205 19.035.9

Source: Data compiled from multiple studies.[8]

Related Angelate Esters

During the isolation of Colladonin from Ferula caspica, other structurally similar compounds were identified, including 8′-epi-kayserin B angelate .[9] This compound, which features an angelate ester moiety, showed moderate cytotoxic activity, though generally weaker than Colladonin against COLO 205 and K-562 cancer cell lines.[9] The presence of naturally occurring angelate esters highlights a biosynthetic strategy for structural diversification. In drug development, ester groups are often introduced to create prodrugs with improved pharmacokinetic properties.[11]

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated directly by Colladonin are not fully elucidated, studies on other cytotoxic sesquiterpene derivatives isolated from the same source provide strong indications of its mechanism. The most potent related compounds from Ferula caspica were found to induce apoptosis by activating caspases-3, -8, and -9, and by suppressing the anti-apoptotic protein Bcl-xL.[8]

This suggests that Colladonin and its relatives likely exert their cytotoxic effects by triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

  • Caspase-9 activation is a hallmark of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins (including Bcl-xL).

  • Caspase-8 activation is the primary initiator of the extrinsic pathway.

  • Both pathways converge on the activation of Caspase-3 , the executioner caspase that ultimately leads to cell death.

G Colladonin Colladonin & Related Sesquiterpene Coumarins BclxL Bcl-xL (Anti-apoptotic) Colladonin->BclxL Inhibition Casp9 Caspase-9 Colladonin->Casp9 Activation Casp8 Caspase-8 Colladonin->Casp8 Activation BclxL->Casp9 P1 Intrinsic Pathway Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 P2 Extrinsic Pathway Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Intrinsic Intrinsic Pathway Extrinsic Extrinsic Pathway

Proposed apoptotic signaling pathway for Colladonin.

Experimental Protocols

General Protocol for Cytotoxicity Assay (e.g., SRB Assay)
  • Cell Plating : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : The isolated compounds (e.g., Colladonin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. Control wells receive medium with DMSO only.

  • Incubation : Plates are incubated for a fixed period (e.g., 48-72 hours).

  • Cell Fixation : The supernatant is discarded, and cells are fixed to the plate using a solution like 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining : Plates are washed with water and air-dried. Cells are stained with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing : Unbound dye is removed by washing with 1% acetic acid. Plates are air-dried.

  • Quantification : The bound stain is solubilized with a 10 mM Tris base solution. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

Protocol for Structure Elucidation

Structure determination of isolated compounds like Colladonin relies on a combination of spectroscopic techniques.[8]

  • Mass Spectrometry (HR-ESI-MS) : Used to determine the exact mass and molecular formula of the compound.

  • ¹H-NMR Spectroscopy : Provides information on the number, type, and connectivity of protons in the molecule.

  • ¹³C-NMR Spectroscopy : Identifies the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

  • 2D-NMR Spectroscopy :

    • COSY (Correlation Spectroscopy) : Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbon atoms they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry of the molecule.

Conclusion and Future Directions

Colladonin and related angelate esters are promising natural products with potent cytotoxic activities. Their mechanism of action appears to be linked to the induction of apoptosis through the activation of caspase cascades and inhibition of anti-apoptotic proteins like Bcl-xL. The modular nature of their synthesis offers opportunities for medicinal chemists to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Confirming the specific molecular targets and signaling pathways of Colladonin.

  • Investigating the structure-activity relationship (SAR) to understand the role of the sesquiterpene core, the coumarin moiety, and ester modifications.

  • Conducting in vivo studies to evaluate the efficacy and safety of these compounds in preclinical cancer models.

This comprehensive understanding will be crucial for advancing Colladonin and related compounds as potential leads in the development of new anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Colladonin Angelate and Related Sesquiterpenoid Coumarins from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoid coumarins, a class of natural products predominantly found in plants of the Ferula genus, have garnered significant interest within the scientific community due to their diverse and potent biological activities. These compounds have demonstrated cytotoxic, anti-neuroinflammatory, and monoamine oxidase inhibitory properties, making them promising candidates for drug discovery and development. Colladonin is a notable example of a sesquiterpenoid coumarin isolated from various Ferula species. While "Colladonin angelate" is not a commonly reported compound in scientific literature, the isolation of colladonin and other related sesquiterpenoid angelates from Ferula provides a clear methodological blueprint.

This document provides a comprehensive guide for the isolation and purification of colladonin and its potential angelate derivatives from plant material, primarily focusing on species from the Ferula genus. The protocols described herein are based on established methodologies and are intended to be adaptable for the isolation of structurally similar compounds.

Data Presentation

The following table summarizes the isolation of colladonin and other relevant sesquiterpenoid coumarins from various Ferula species, highlighting the extraction and purification methods employed.

Compound NamePlant SourcePlant PartInitial Extraction SolventPrimary Purification TechniqueSecondary Purification TechniquesReference
ColladoninFerula caspica M. Bieb.RootsDichloromethaneSilica Gel Column ChromatographySephadex LH-20, RP-18 Flash Chromatography, Prep. TLC[1]
8′-epi-kayserin B angelateFerula caspica M. Bieb.RootsDichloromethaneSilica Gel Column ChromatographySephadex LH-20, RP-18 Flash Chromatography, Prep. TLC[1]
KaratavicinolFerula assa-foetidaOleo-gum-resinNot SpecifiedChromatographic FractionationSemi-preparative HPLC[2]
Farnesiferol CFerula assa-foetidaOleo-gum-resinNot SpecifiedChromatographic FractionationSemi-preparative HPLC[2]
Various Sesquiterpenoid CoumarinsFerula sinkiangensisResin95% EthanolNot Specified (Low Polarity Fraction)Not Specified[3]
Galbanic AcidFerula assa-foetidaOleo-gum-resinHexaneNormal Open and Preparative Column ChromatographyHPLC

Experimental Protocols

The following protocols outline a general yet detailed procedure for the isolation of colladonin and related sesquiterpenoid coumarins from Ferula plant material.

Plant Material Collection and Preparation
  • Collection: Collect the roots or oleo-gum-resin of the target Ferula species. Proper botanical identification is crucial to ensure the correct plant source.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: Dichloromethane is an effective solvent for the initial extraction of sesquiterpenoid coumarins[1]. Alternatively, hexane can be used.

  • Maceration:

    • Soak the powdered plant material in dichloromethane (or hexane) at a solid-to-solvent ratio of 1:5 (w/v) in a large container.

    • Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

  • Solvent Evaporation:

    • Combine the filtrates from all extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure compounds.

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling of Fractions: Combine fractions with similar TLC profiles.

  • Column Preparation: Swell Sephadex LH-20 in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) and pack it into a column.

  • Sample Application: Dissolve the combined fractions from the silica gel column in a minimal amount of the mobile phase and apply it to the Sephadex column.

  • Elution: Elute the column with the same solvent system used for packing. This step separates compounds based on their molecular size.

  • Fraction Analysis: Monitor the eluted fractions by TLC to identify those containing the target compounds.

  • Column and Solvent System: Utilize a C18 (RP-18) column. The mobile phase is typically a gradient of water and methanol or acetonitrile.

  • Sample Injection: Dissolve the partially purified fraction in the mobile phase and inject it into the chromatography system.

  • Elution and Detection: Elute the column with the chosen solvent gradient. Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Peak Collection: Collect the fractions corresponding to the desired peaks.

  • Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC.

Structure Elucidation

The chemical structure of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Ferula roots) extraction Extraction (Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fraction Partially Purified Fraction sephadex->purified_fraction rp_hplc RP-18 Flash/Prep HPLC purified_fraction->rp_hplc pure_compound Isolated this compound/Analog rp_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation signaling_pathway compound Sesquiterpenoid Coumarin (e.g., Colladonin Analog) bcl_xl Bcl-xL (Anti-apoptotic) compound->bcl_xl inhibits caspase_9 Caspase-9 compound->caspase_9 activates bcl_xl->caspase_9 inhibits caspase_3 Caspase-3 caspase_9->caspase_3 activates apoptosis Apoptosis (Cell Death) caspase_3->apoptosis induces

References

Application Note and Protocol: Synthesis of Colladonin Angelate from Colladonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Colladonin angelate from Colladonin. This procedure is based on established principles of esterification and acylation reactions, providing a robust method for researchers in natural product synthesis and drug development.

Introduction

Colladonin is a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, which belongs to the Apiaceae family.[1] Sesquiterpene coumarins are a class of secondary metabolites known for their diverse and significant biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Colladonin itself has demonstrated notable cytotoxic activity against various cancer cell lines.[5]

The structural modification of natural products is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The addition of an angelate ester group to a molecule can influence its biological activity, as seen in numerous natural products where this moiety is present.[6][7] Angelic acid is a monocarboxylic unsaturated organic acid, and its esters are active components in various herbal medicines.[6]

This application note details a proposed synthetic route for the preparation of this compound from Colladonin, a process that involves the esterification of the hydroxyl group on the sesquiterpene moiety of Colladonin with angelic acid. This transformation allows for the exploration of the structure-activity relationship of Colladonin derivatives.

Proposed Synthesis of this compound

The synthesis of this compound from Colladonin is achieved through an esterification reaction. A common and effective method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP). This method facilitates the formation of the ester bond under mild conditions, which is crucial for complex natural products like Colladonin that may be sensitive to harsh reagents or high temperatures.

Alternatively, the acylation can be performed using angeloyl chloride. However, the synthesis of angeloyl chloride can be challenging due to the facile isomerization of angelic acid to tiglic acid.[8] Therefore, the DCC/DMAP coupling method is recommended for its reliability and milder reaction conditions.

2.1. Chemical Structures

CompoundMolecular FormulaMolar Mass ( g/mol )
ColladoninC₂₄H₃₀O₄382.50[9]
Angelic AcidC₅H₈O₂100.12
This compoundC₂₉H₃₆O₅464.60

2.2. Proposed Reaction Scheme

G cluster_0 Synthesis of this compound Colladonin Colladonin Reagents DCC, DMAP DCM, rt, 24h Colladonin->Reagents Angelic_Acid Angelic Acid Angelic_Acid->Reagents Colladonin_Angelate This compound Reagents->Colladonin_Angelate Esterification

Caption: Proposed reaction for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

  • Colladonin (Starting Material)

  • Angelic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Synthesis Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Colladonin (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the solution, add angelic acid (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of a new, less polar spot corresponding to the product should be observed.

  • Work-up:

    • After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

3.3. Purification

  • Column Chromatography: Purify the crude product by silica gel column chromatography.

  • Elution: Use a gradient of hexane and ethyl acetate as the eluent. The exact ratio should be determined by TLC analysis of the crude mixture.

  • Fraction Collection: Collect the fractions containing the desired product (as identified by TLC).

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid or viscous oil.

3.4. Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the angelate moiety, look for characteristic signals for the vinyl protons and methyl groups of the angelate group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see a new carbonyl signal from the ester group and signals corresponding to the carbons of the angelate moiety.

  • IR (Infrared) Spectroscopy: A strong absorption band around 1710-1730 cm⁻¹ will indicate the presence of the ester carbonyl group.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the molecular formula of the product (C₂₉H₃₆O₅).

Experimental Workflow

G cluster_workflow Experimental Workflow A Dissolve Colladonin in anhydrous DCM B Add Angelic Acid and DMAP A->B C Cool to 0 °C and add DCC solution B->C D Stir at room temperature for 24 hours C->D E Monitor by TLC D->E F Filter to remove DCU E->F Reaction Complete G Aqueous Work-up (NaHCO₃, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, IR, HRMS) I->J

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

While the specific biological activity of this compound is yet to be determined, it is hypothesized that the addition of the angelate group may modulate the cytotoxic profile of the parent compound, potentially enhancing its efficacy or altering its selectivity towards different cancer cell lines. Terpenoids possessing lactone and angelate moieties are known for a wide range of biological activities.[2][10] Further in-vitro and in-vivo studies are required to evaluate the pharmacological properties of this novel derivative. The successful synthesis of this compound will enable further investigation into its potential as a therapeutic agent.

References

Application Note: Cell-Based Assays for Determining the Cytotoxicity of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colladonin angelate is a natural product belonging to the sesquiterpene coumarin class of compounds. Related compounds, such as other sesquiterpene derivatives and molecules with angelate moieties, have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[1][2][3][4] Therefore, a thorough in vitro evaluation of this compound's cytotoxicity is a critical step in assessing its potential as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic and apoptotic effects of this compound. The assays described herein are designed to assess cell viability, membrane integrity, and key markers of apoptosis.

Recommended Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This includes assays that measure metabolic activity, cell membrane integrity, and specific apoptotic events.

  • MTT Assay: To assess overall cell viability and metabolic activity.[5][6][7]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and cytotoxicity.[8][9][10]

  • Apoptosis Assays:

    • Annexin V Staining: To detect early apoptotic events.[11][12][13][14]

    • Caspase-3/7 Activity Assay: To measure the activity of executioner caspases in the apoptotic cascade.[11][12][13][15]

Data Presentation

Quantitative data from the described assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for data presentation.

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cytotoxicity of this compound as determined by LDH Assay

Concentration of this compound (µM)LDH Release (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)
Spontaneous Release
Maximum Release
0.1
1
10
50
100

Table 3: Apoptosis Induction by this compound

Concentration of this compound (µM)% Annexin V Positive Cells (Mean ± SD)Caspase-3/7 Activity (Relative Luminescence Units) (Mean ± SD)
0 (Vehicle Control)
Staurosporine (Positive Control)
0.1
1
10
50
100

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity/Viability Assays cluster_2 Apoptosis Assays cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay ldh_assay LDH Assay incubation2->ldh_assay annexin_v Annexin V Staining incubation2->annexin_v caspase_assay Caspase-3/7 Assay incubation2->caspase_assay data_analysis Measure Absorbance/ Fluorescence/Luminescence mtt_assay->data_analysis ldh_assay->data_analysis annexin_v->data_analysis caspase_assay->data_analysis ic50_calc Calculate IC50 and % Cytotoxicity data_analysis->ic50_calc

Caption: Experimental workflow for cytotoxicity testing.

Signaling Pathway

Based on the cytotoxic activity of related sesquiterpene derivatives, this compound may induce apoptosis through the intrinsic or extrinsic pathway, leading to the activation of executioner caspases.[1]

G Colladonin This compound Cell Target Cell Colladonin->Cell Receptor Death Receptor (Extrinsic Pathway) Cell->Receptor Mitochondrion Mitochondrion (Intrinsic Pathway) Cell->Mitochondrion Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Putative apoptotic signaling pathway.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[5][7]

Materials:

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[9][10][16]

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Prepare control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and culture medium alone (background).[9]

  • After the treatment period, carefully collect the cell culture supernatant.

  • Transfer 50 µL of supernatant from each well to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a multi-well spectrophotometer.[8]

Apoptosis Assays

a. Annexin V Staining for Flow Cytometry

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound in 6-well plates.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

b. Caspase-3/7 Activity Assay

This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[15]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Opaque-walled 96-well plates

  • Luminometer or fluorometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a plate reader.

References

Application Notes and Protocols for In Vitro Experimental Models of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colladonin angelate is a sesquiterpene coumarin, a class of natural products that has garnered significant interest for its diverse biological activities. Compounds of this nature, often isolated from plants of the Ferula genus, have demonstrated promising anti-inflammatory, anti-angiogenic, and cytotoxic properties in preclinical studies. These activities suggest their potential as therapeutic agents in the treatment of cancer, inflammatory disorders, and other diseases characterized by excessive inflammation and blood vessel growth.

These application notes provide a comprehensive overview of in vitro experimental models to investigate the bioactivity of this compound. The protocols detailed below are based on established assays for evaluating related sesquiterpene coumarins and serve as a guide for researchers to elucidate the mechanisms of action of this compound.

Potential Therapeutic Areas and Mechanisms of Action

Based on studies of structurally similar sesquiterpene coumarins, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation, angiogenesis, and apoptosis.

  • Anti-inflammatory Activity: Likely mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO).[1][2][3]

  • Anti-angiogenic Activity: Potential to inhibit the formation of new blood vessels by downregulating Vascular Endothelial Growth Factor (VEGF) and interfering with endothelial cell migration and tube formation.[4][5][6]

  • Cytotoxic Activity: May induce apoptosis in cancer cells through the activation of caspases and suppression of anti-apoptotic proteins like Bcl-xL.[7][8]

Data Presentation: In Vitro Bioactivity of Related Sesquiterpene Coumarins

Table 1: Anti-inflammatory Activity of Sesquiterpene Coumarins

CompoundCell LineAssayIC₅₀ (µM)Reference
FerutininRAW 264.7NO Production Inhibition2.3[2]
UmbellipreninRAW 264.7NO Production Inhibition15.2[9]
Galbanic AcidRAW 264.7NO Production Inhibition9.8[9]
Compound 18 (from F. sinkiangensis)RAW 264.7NO Production Inhibition2.3[2]

Table 2: Cytotoxic Activity of Sesquiterpene Coumarins

CompoundCell LineAssayIC₅₀ (µM)Reference
ColladoninHCT116 (Colon)MTT Assay15.1[7]
ColladoninHT-29 (Colon)MTT Assay13.3[7]
ColladoninKM12 (Colon)MTT Assay2.5[7]
ColladoninCOLO 205 (Colon)MTT Assay19.0[7]
3-epi-ferulin DCOLO 205 (Colon)Cytotoxicity> Cisplatin[7]
7-desmethylferulin DK-562 (Leukemia)Cytotoxicity> Cisplatin[7]
HFDHAPMCF-7 (Breast)Cytotoxicity> Doxorubicin[7]

Table 3: Anti-angiogenic Activity of Ferula Extracts

ExtractCell LineAssayEffective Concentration (µg/mL)EffectReference
F. gummosa flowerHUVECMigration Assay10-30Inhibition[4]
F. gummosa leafHUVECTube Formation10-30Inhibition[4]
F. assa-foetidaHUVECVEGF Expression250Downregulation[5][6]

Experimental Protocols

Anti-inflammatory Activity Assessment

a) Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

b) Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

This protocol quantifies the reduction of pro-inflammatory cytokines in the supernatant of stimulated macrophages.

Protocol:

  • Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Measurement and Calculation: Measure the absorbance and calculate the cytokine concentrations based on the standard curve. Determine the percentage of inhibition for each cytokine.

Anti-angiogenic Activity Assessment

a) Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.[10][11]

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.

  • Treatment: Immediately treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Visualization and Quantification:

    • Visualize the tube formation using a microscope.

    • Quantify the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).

    • Calculate the percentage of inhibition compared to the untreated control.

b) Endothelial Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on the migration of endothelial cells, another critical process in angiogenesis.

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow them to confluence.

  • Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound.

  • Imaging: Capture images of the wound at 0 hours and after 12-24 hours of incubation.

  • Quantification: Measure the area of the wound at both time points using image analysis software.

  • Calculation: Calculate the percentage of wound closure and compare the treated groups to the untreated control to determine the inhibition of cell migration.

Cytotoxicity and Apoptosis Assessment

a) MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., COLO 205, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

b) Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases-3 and -7, key events in the apoptotic cascade.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to the wells according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Analysis: An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations: Signaling Pathways and Experimental Workflows

G Inferred Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Colladonin Colladonin angelate Colladonin->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS DNA->Cytokines transcription

Caption: Inferred NF-κB inhibitory pathway of this compound.

G Inferred Pro-Apoptotic Signaling Pathway of this compound cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Colladonin Colladonin angelate BclxL Bcl-xL Colladonin->BclxL inhibits Bax Bax BclxL->Bax inhibits Mito Mitochondrion Bax->Mito promotes pore formation CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes G Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_assays Assays Start Start Seed Seed RAW 264.7 cells in 96-well plate Start->Seed Treat Treat with This compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Griess Assay for NO Supernatant->Griess ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant->ELISA Analyze Data Analysis (% Inhibition, IC₅₀) Griess->Analyze ELISA->Analyze End End Analyze->End G Experimental Workflow for In Vitro Anti-angiogenesis Assays cluster_tube Tube Formation Assay cluster_migration Migration (Wound Healing) Assay Start Start Coat Coat plate with Matrigel Start->Coat Seed_HUVEC_mig Seed HUVECs to confluence Start->Seed_HUVEC_mig Seed_HUVEC_tube Seed HUVECs Coat->Seed_HUVEC_tube Treat_tube Treat with This compound Seed_HUVEC_tube->Treat_tube Incubate_tube Incubate 4-6h Treat_tube->Incubate_tube Quantify_tube Quantify Tube Formation Incubate_tube->Quantify_tube Analyze Data Analysis (% Inhibition) Quantify_tube->Analyze Wound Create Wound Seed_HUVEC_mig->Wound Treat_mig Treat with This compound Wound->Treat_mig Incubate_mig Incubate 12-24h Treat_mig->Incubate_mig Quantify_mig Quantify Wound Closure Incubate_mig->Quantify_mig Quantify_mig->Analyze End End Analyze->End

References

Application Notes & Protocols: Animal Models for Studying Colladonin Angelate In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colladonin angelate is a derivative of Colladonin, a sesquiterpene coumarin found in plants of the Ferula genus. While direct in vivo studies on this compound are limited, the broader class of sesquiterpene coumarins has demonstrated significant anti-inflammatory, anti-angiogenic, and cytotoxic activities.[1] These compounds are known to modulate key signaling pathways involved in inflammation and the formation of new blood vessels. This document provides detailed protocols for investigating the potential in vivo efficacy of this compound in two key therapeutic areas: inflammation and angiogenesis. The proposed animal models are widely accepted and validated for screening novel therapeutic compounds.

Proposed Mechanism of Action

Based on the activities of related sesquiterpene coumarins, this compound is hypothesized to exert its effects through a dual mechanism involving the inhibition of pro-inflammatory and pro-angiogenic pathways. It is proposed that this compound may reduce inflammation by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), and by downregulating the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In the context of angiogenesis, it is hypothesized that this compound may interfere with the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of new blood vessel formation.

Colladonin_Angelate_MoA cluster_inflammation Inflammatory Stimuli (e.g., LPS, Carrageenan) cluster_angiogenesis Angiogenic Factors (e.g., VEGF) cluster_signaling cluster_cellular_response Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Angiogenic Factors Angiogenic Factors VEGF Receptor VEGF Receptor Angiogenic Factors->VEGF Receptor Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2, iNOS COX-2, iNOS NF-κB Pathway->COX-2, iNOS Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration VEGF Receptor->Endothelial Cell Proliferation & Migration Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation COX-2, iNOS->Inflammation Angiogenesis Angiogenesis Endothelial Cell Proliferation & Migration->Angiogenesis This compound This compound This compound->NF-κB Pathway This compound->VEGF Receptor Carrageenan_Paw_Edema_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement (1, 2, 3, 4, 5h) Paw Volume Measurement (1, 2, 3, 4, 5h) Carrageenan Injection->Paw Volume Measurement (1, 2, 3, 4, 5h) Euthanasia & Tissue Collection Euthanasia & Tissue Collection Paw Volume Measurement (1, 2, 3, 4, 5h)->Euthanasia & Tissue Collection Biochemical Analysis Biochemical Analysis Euthanasia & Tissue Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Euthanasia & Tissue Collection->Histopathological Analysis Matrigel_Plug_Assay_Workflow cluster_setup Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis Thaw Matrigel Thaw Matrigel Mix Matrigel with Factors Mix Matrigel with Factors Thaw Matrigel->Mix Matrigel with Factors Load Syringes Load Syringes Mix Matrigel with Factors->Load Syringes Subcutaneous Injection Subcutaneous Injection Load Syringes->Subcutaneous Injection Animal Grouping Animal Grouping Animal Grouping->Subcutaneous Injection Incubation Period (7-14 days) Incubation Period (7-14 days) Subcutaneous Injection->Incubation Period (7-14 days) Plug Excision Plug Excision Incubation Period (7-14 days)->Plug Excision Hemoglobin Assay Hemoglobin Assay Plug Excision->Hemoglobin Assay Immunohistochemistry Immunohistochemistry Plug Excision->Immunohistochemistry

References

Application Notes and Protocols for the Preclinical Formulation of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Formulation Strategy for the Preclinical Evaluation of Colladonin Angelate

This compound is a novel sesquiterpene coumarin derivative with potential therapeutic applications. As is common with many natural product-derived new chemical entities (NCEs), this compound exhibits poor aqueous solubility, which presents a significant challenge for its preclinical development.[1][2][3] Inadequate solubility can lead to low and variable oral bioavailability, potentially masking the true efficacy and toxicity profile of the compound during in vivo studies.[1][4] Therefore, the development of a suitable formulation is a critical step to ensure adequate drug exposure in preclinical models.

This document outlines a systematic approach to the formulation of this compound for preclinical studies. The primary objective is to develop a simple and reproducible formulation, such as a solution or suspension, that can be consistently prepared and administered to animals.[4] The formulation strategy focuses on enhancing the solubility and ensuring the stability of this compound to achieve consistent pharmacokinetic profiles.

The protocols provided herein cover the essential stages of preclinical formulation development, including:

  • Physicochemical Characterization: Understanding the fundamental properties of this compound to guide formulation design.

  • Vehicle Screening: Identifying a suitable vehicle that can solubilize the compound at the desired concentration.

  • Formulation Preparation: Detailed methods for preparing solution and suspension formulations.

  • In Vitro Permeability Assessment: Evaluating the potential for passive absorption of the formulated compound.

By following these protocols, researchers can develop a robust preclinical formulation of this compound, enabling a more accurate assessment of its therapeutic potential.

Experimental Protocols

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is fundamental to developing a successful formulation.[1]

This protocol describes the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[5][6]

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Calibrated analytical balance

  • Shaking incubator at 37°C

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound powder to a series of glass vials containing PBS (pH 7.4).

  • Seal the vials and place them in a shaking incubator set at 37°C for 48 hours to reach equilibrium. Ensure continuous agitation.

  • After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate volume of mobile phase (e.g., 50:50 acetonitrile:water).

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Perform the experiment in triplicate to ensure reproducibility.

The following table summarizes the hypothetical physicochemical data for this compound.

ParameterMethodResult
Molecular Weight Mass Spectrometry412.5 g/mol
Aqueous Solubility (pH 7.4) Shake-Flask Method< 1 µg/mL
LogP Calculated4.2
pKa In silico predictionNot ionizable
Melting Point Differential Scanning Calorimetry185°C
Formulation Development: Vehicle Screening and Preparation

Given the poor aqueous solubility of this compound, a systematic vehicle screening is necessary to identify a suitable formulation for in vivo studies.

This protocol aims to identify a vehicle capable of solubilizing this compound at a target concentration (e.g., 10 mg/mL) for preclinical dosing.

Materials:

  • This compound powder

  • A selection of GRAS (Generally Recognized As Safe) excipients and vehicles (e.g., PEG 400, Propylene glycol, Solutol HS 15, Cremophor EL, Tween 80, N,N-Dimethylacetamide).

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh a predetermined amount of this compound into individual glass vials.

  • Add a measured volume of each test vehicle to the vials to achieve the target concentration.

  • Vortex each vial for 2 minutes.

  • Sonicate the vials for 30 minutes in a water bath.

  • Visually inspect each vial for complete dissolution.

  • For promising vehicles, prepare a saturated solution to determine the maximum solubility.

The following table presents hypothetical solubility data for this compound in common preclinical vehicles.

VehicleSolubility (mg/mL)Observations
Water< 0.001Insoluble
0.5% Methylcellulose< 0.01Suspension
PEG 4005Clear solution
20% Solutol HS 15 in water8Clear solution
20% DMA / 40% PG / 40% PEG 400 (DPP) > 30 Clear solution [7]
10% Cremophor EL in water12Clear solution

Based on these hypothetical results, the co-solvent system of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) (DPP) is selected for further development due to its high solubilizing capacity.[7]

Materials:

  • This compound powder

  • N,N-Dimethylacetamide (DMA)

  • Propylene glycol (PG)

  • Polyethylene Glycol 400 (PEG-400)

  • Sterile, amber glass vials

  • Calibrated pipettes

Procedure:

  • In a sterile vial, add the required volume of DMA (20% of the final volume).

  • Add the required volume of PG (40% of the final volume).

  • Add the required volume of PEG-400 (40% of the final volume).

  • Vortex the vehicle mixture until a homogenous solution is formed.

  • Weigh the required amount of this compound and add it to the vehicle.

  • Vortex and sonicate until the this compound is completely dissolved.

  • Visually inspect the final formulation for clarity and the absence of particulate matter.

  • Store the formulation in a tightly sealed amber vial at 2-8°C.

In Vitro Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption of a compound.[8][9]

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)

  • Donor and acceptor plates

  • This compound formulation

  • PBS (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in the selected vehicle and dilute it in PBS to the final donor concentration (e.g., 10 µM), ensuring the final vehicle concentration is low (e.g., <1%) to avoid membrane disruption.[10][11]

  • Add the diluted this compound solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).[12]

  • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)

    Where:

    • [Drug]acceptor is the concentration in the acceptor well.

    • [Drug]equilibrium is the concentration at equilibrium.

    • V_A and V_D are the volumes of the acceptor and donor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

The following table shows hypothetical PAMPA permeability data for this compound.

CompoundPermeability (Pe) (10⁻⁶ cm/s)Classification
This compound 8.5 High Permeability
Propranolol (High Permeability Control)15.2High Permeability
Atenolol (Low Permeability Control)0.8Low Permeability

Visualization of Workflows and Pathways

Experimental Workflow for Preclinical Formulation

G cluster_0 Physicochemical Characterization cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 Preclinical Studies solubility Aqueous Solubility (Shake-Flask) screening Vehicle Screening solubility->screening logp LogP Determination logp->screening pka pKa Measurement pka->screening mp Melting Point (DSC) mp->screening prep Formulation Preparation (Solution/Suspension) screening->prep pampa PAMPA (Permeability) prep->pampa stability Formulation Stability prep->stability pk Pharmacokinetics pampa->pk stability->pk efficacy Efficacy Studies pk->efficacy tox Toxicology pk->tox

Caption: Workflow for the preclinical formulation of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related compounds from Ferula species, this compound is hypothesized to induce apoptosis by modulating the intrinsic pathway.[13]

G Colladonin This compound BclxL Bcl-xL Colladonin->BclxL inhibition Bax Bax/Bak BclxL->Bax Mito Mitochondrion Bax->Mito pore formation CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for the Quantification of Colladonin Angelate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colladonin angelate is a coumarin derivative of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed protocols and application notes for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established analytical principles for similar coumarin compounds and are intended to serve as a comprehensive guide for researchers.

While specific validated methods for this compound are not widely published, the protocols described herein for a structurally related coumarin, Columbianadin, can be readily adapted and validated for the quantification of this compound.[1]

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying small molecules like this compound in complex biological samples due to its high sensitivity, specificity, and wide dynamic range.[1][2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of a related coumarin, Columbianadin, in rat plasma. These values can be considered as target parameters during the validation of a method for this compound.

ParameterValueReference
Linearity Range4 - 20,000 ng/mL[1]
Correlation Coefficient (r)≥ 0.996[1]
Lower Limit of Quantification (LLOQ)4 ng/mL[1]
Intra-day Precision (%RSD)4.02 - 7.33%[1]
Inter-day Precision (%RSD)Not Reported
Accuracy91.9 - 106%[1]
Mean Extraction Recovery81.4 - 102%[1]

II. Experimental Protocols

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating analytes from biological matrices, providing clean samples and good recovery.[1][3]

Materials and Reagents:

  • Biological sample (e.g., plasma, serum)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Bergapten, another coumarin)[1]

  • Ethyl acetate (extraction solvent)[1]

  • Methanol (reconstitution solvent)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw frozen plasma or serum samples at room temperature.

  • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL Bergapten in methanol).

  • Add 1000 µL of ethyl acetate to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing and extraction.[1]

  • Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue with 100 µL of methanol.[1]

  • Vortex for 1 minute to dissolve the residue.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble material.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Inject approximately 15 µL into the system.[1]

B. LC-MS/MS Instrumentation and Conditions

The following conditions are based on the analysis of Columbianadin and should be optimized for this compound.[1]

Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1290 Infinity LC or equivalent[2]

  • Column: Eclipse plus C18 (4.6 × 100 mm, 1.8 μm) or equivalent[1]

  • Mobile Phase A: 1 mmol/L Ammonium acetate in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: (To be optimized) A typical starting point would be a gradient from 5-95% B over several minutes.

  • Flow Rate: 0.300 mL/min[1]

  • Column Temperature: 25°C

  • Injection Volume: 15 µL[1]

Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[1][4]

  • MRM Transitions:

    • This compound: The precursor ion (Q1) will be the [M+H]+ adduct. The product ion (Q3) will be a characteristic fragment ion. These transitions must be determined by direct infusion of a standard solution of this compound. For Columbianadin, the transition was m/z 329.3 → 229.3.[1]

    • Internal Standard (Bergapten): m/z 217.2 → 202.2[1]

  • Gas Temperature: To be optimized

  • Gas Flow: To be optimized

  • Nebulizer Pressure: To be optimized

  • Capillary Voltage: To be optimized

C. Method Validation

The analytical method should be validated according to standard guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is proportional to the concentration.[5]

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) using quality control (QC) samples at low, medium, and high concentrations.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction procedure.[1]

  • Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte.

III. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL Plasma) add_is Add Internal Standard (10 µL) sample->add_is extraction Liquid-Liquid Extraction (1000 µL Ethyl Acetate) add_is->extraction vortex_centrifuge1 Vortex & Centrifuge extraction->vortex_centrifuge1 transfer_supernatant Transfer Supernatant vortex_centrifuge1->transfer_supernatant evaporation Evaporate to Dryness (Nitrogen, 40°C) transfer_supernatant->evaporation reconstitution Reconstitute in Methanol (100 µL) evaporation->reconstitution vortex_centrifuge2 Vortex & Centrifuge reconstitution->vortex_centrifuge2 final_sample Supernatant to Vial vortex_centrifuge2->final_sample injection Inject Sample (15 µL) final_sample->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: LC-MS/MS workflow for this compound quantification.

Hypothetical Signaling Pathway

Coumarins are known to modulate various signaling pathways. The following diagram illustrates a hypothetical pathway that could be influenced by this compound, for illustrative purposes.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription response Cellular Response (e.g., Anti-inflammatory) gene->response colladonin This compound colladonin->receptor Binds

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes & Protocols: Assessment of Colladonin-Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound "Colladonin angelate" specified in the query is not found in the scientific literature. It is presumed that the intended compound is Colladonin , a known sesquiterpene coumarin.[1][2] This document will proceed with protocols and data presentation frameworks applicable to Colladonin.

Introduction

Colladonin is a member of the sesquiterpene coumarin class of natural products, which are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and anti-viral effects.[2][3] Understanding how these molecules interact with proteins is fundamental to elucidating their mechanism of action and for developing them into therapeutic agents. The binding of a small molecule like Colladonin to a protein target can alter the protein's function, initiating a cascade of cellular events. Therefore, characterizing the binding affinity, kinetics, and thermodynamics of Colladonin with its protein targets is a critical step in preclinical drug development.

These application notes provide a comprehensive overview and detailed protocols for assessing the binding of Colladonin to target proteins using established biophysical techniques.

General Experimental Workflow

The assessment of a small molecule-protein interaction typically follows a multi-step process, from initial screening to detailed characterization. The goal is to identify binding partners and quantify the interaction's physical parameters.

G cluster_ED Equilibrium Dialysis (ED) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) ED_A Initial State: Protein + Ligand | Buffer ED_B Equilibrium State: [Free Ligand] equal on both sides ED_A->ED_B Diffusion ED_C Output: % Bound, Kd ED_B->ED_C LC-MS Analysis ITC_A Ligand Titrated into Protein Solution ITC_B Heat Change (ΔH) Measured per Injection ITC_A->ITC_B Binding ITC_C Output: Kd, n, ΔH, ΔS ITC_B->ITC_C Isotherm Fitting SPR_A Protein Immobilized on Sensor Chip SPR_B Ligand Flows Over Surface, Binding Monitored in Real-Time SPR_A->SPR_B Association/ Dissociation SPR_C Output: kon, koff, Kd SPR_B->SPR_C Sensorgram Fitting

References

Application Notes and Protocols: Identifying Cellular Targets of Colladonin Angelate using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colladonin angelate is a sesquiterpene coumarin, a class of natural products known for its diverse biological activities. Recent studies have highlighted the cytotoxic effects of Colladonin and its derivatives against various cancer cell lines, including colon, leukemia, and breast cancer. Preliminary evidence suggests that some of these compounds may induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins like Bcl-xL. However, the precise molecular targets and the comprehensive mechanism of action of this compound remain to be fully elucidated. Identifying the direct cellular targets is a critical step in the development of this compound as a potential therapeutic agent.

CRISPR-Cas9 based functional genomics screening offers a powerful and unbiased approach to systematically identify genes that modulate cellular responses to a small molecule. By creating a pooled library of cells with single-gene knockouts, researchers can identify which genetic perturbations confer resistance or sensitivity to a specific compound. This application note provides a detailed protocol for a CRISPR-Cas9 knockout screen to identify the cellular targets of this compound.

Experimental Workflow

The overall workflow for identifying this compound's cellular targets using a genome-wide CRISPR-Cas9 knockout screen is depicted below. The process involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection with this compound, and subsequent identification of enriched or depleted sgRNAs through next-generation sequencing.

CRISPR_Workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_selection Phase 2: Drug Selection cluster_analysis Phase 3: Analysis & Validation A Generate Stable Cas9-Expressing Cancer Cell Line C Transduce Cas9-Expressing Cells with sgRNA Library A->C B Amplify & Titer Pooled Lentiviral sgRNA Library B->C D Split Cell Population: - Control (DMSO) - Treatment (this compound) C->D E Culture cells under selective pressure D->E F Harvest Cells & Extract Genomic DNA E->F G PCR Amplify sgRNA Cassettes F->G H Next-Generation Sequencing (NGS) G->H I Bioinformatic Analysis (MAGeCK) H->I J Hit Identification & Validation I->J

Caption: CRISPR-Cas9 screening workflow for target identification.

Key Experimental Protocols

Generation of a Stable Cas9-Expressing Cell Line
  • Objective: To create a cell line that constitutively expresses the Cas9 nuclease.

  • Methodology:

    • Select a cancer cell line sensitive to this compound (e.g., COLO 205).

    • Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., puromycin resistance).

    • Select for stably transduced cells by culturing in the presence of the appropriate antibiotic.

    • Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).

Pooled Lentiviral sgRNA Library Transduction
  • Objective: To introduce a genome-wide library of sgRNAs into the Cas9-expressing cell line.

  • Methodology:

    • Amplify the pooled sgRNA library plasmid and package it into lentiviral particles.

    • Titer the lentiviral library to determine the optimal multiplicity of infection (MOI).

    • Transduce the Cas9-expressing cells at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.

    • Select for successfully transduced cells using the appropriate antibiotic.

This compound Selection
  • Objective: To identify cells with gene knockouts that confer resistance to this compound.

  • Methodology:

    • Determine the IC50 of this compound for the Cas9-expressing cell line.

    • Culture the transduced cell pool in the presence of this compound at a concentration that results in significant cell death (e.g., IC80-IC90).

    • Simultaneously, culture a parallel population of transduced cells with a vehicle control (e.g., DMSO).

    • Passage the cells for a sufficient period to allow for the enrichment of resistant clones.

Next-Generation Sequencing and Data Analysis
  • Objective: To identify the sgRNAs that are enriched in the this compound-treated population.

  • Methodology:

    • Harvest genomic DNA from both the treatment and control cell populations.

    • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

    • Perform next-generation sequencing on the amplified products.

    • Analyze the sequencing data using bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the treated sample compared to the control.

Data Presentation

The results from the CRISPR screen can be summarized in a table format to clearly present the identified gene hits.

Gene Symbol Log2 Fold Change (Treatment vs. Control) p-value False Discovery Rate (FDR) Potential Role
Target X8.21.5e-82.1e-6Direct drug target
Pathway A6.53.2e-74.5e-5Downstream effector
Transporter Z5.98.1e-79.3e-5Drug efflux pump
Metabolic Enzyme Y5.21.2e-61.5e-4Drug metabolism

Hypothesized Signaling Pathway

Based on preliminary data suggesting an effect on apoptosis, a potential signaling pathway involving this compound's target could be visualized. The CRISPR screen may identify components of this or other relevant pathways.

Signaling_Pathway cluster_pathway Hypothesized this compound Pathway Colladonin This compound Target Target X (Identified via CRISPR) Colladonin->Target Binds/Inhibits Bcl_xL Bcl-xL Target->Bcl_xL Inhibits Caspase9 Caspase-9 Bcl_xL->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized signaling pathway for this compound.

Conclusion

The application of CRISPR-Cas9 knockout screens provides a robust and unbiased platform for the identification of the cellular targets of this compound. The protocols outlined in this document offer a comprehensive guide for researchers to perform these experiments. The identification and validation of direct targets will be instrumental in understanding the compound's mechanism of action and will significantly advance its potential development as a therapeutic agent.

Application of Colladonin Angelate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colladonin angelate is a sesquiterpene coumarin, a class of natural products that has garnered significant interest in cancer research due to the diverse biological activities exhibited by its members. While direct studies on this compound are limited, research on its parent compound, Colladonin, and other related sesquiterpene coumarins from the Ferula species suggests potential cytotoxic and anti-cancer properties. This document provides an overview of the known data on Colladonin, outlines potential mechanisms of action based on related compounds, and provides detailed experimental protocols for researchers interested in investigating the anti-cancer effects of this compound.

Data Presentation

Cytotoxicity of Colladonin

Quantitative data on the cytotoxic activity of Colladonin has been reported in colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below. It is important to note that these values are for Colladonin, not this compound.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma15.1[1]
HT-29Colorectal Adenocarcinoma13.3[1]
KM12Colorectal Carcinoma2.5[1]
COLO 205Colorectal Adenocarcinoma19[1]

Postulated Mechanism of Action and Signaling Pathways

Currently, there are no published studies detailing the specific mechanism of action or the signaling pathways modulated by this compound in cancer cells. However, based on the activities of other sesquiterpene coumarins and natural compounds with anti-cancer properties, several pathways are hypothesized to be relevant targets for investigation.

  • Induction of Apoptosis: Many natural products exert their anti-cancer effects by inducing programmed cell death (apoptosis). This is a primary area for investigation with this compound. Key signaling pathways involved in apoptosis that could be modulated include:

    • The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.

    • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

  • Cell Cycle Arrest: Another common mechanism of anti-cancer agents is the induction of cell cycle arrest, preventing cancer cells from proliferating. Investigation into the effects of this compound on key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) is warranted.

  • Inhibition of Pro-Survival Signaling Pathways: Several signaling pathways are constitutively active in cancer cells, promoting their survival and proliferation. Potential pathways for investigation include:

    • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.

    • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

    • NF-κB Signaling: This pathway plays a key role in inflammation and cell survival.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis that could be investigated for this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Colladonin_angelate This compound Colladonin_angelate->Death Receptors Colladonin_angelate->Mitochondrion Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Colladonin angelate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the esterification of Colladonin with angelic acid?

A1: Direct esterification of sterically hindered alcohols like Colladonin with angelic acid using methods like Fischer esterification is often low-yielding due to competing elimination reactions.[1][2][3] The recommended method is the Mitsunobu reaction, which proceeds under mild conditions and allows for the coupling of sterically hindered alcohols with acidic nucleophiles like angelic acid.[4][5][6]

Q2: Why is my Mitsunobu reaction for this compound synthesis failing or giving low yields?

A2: Low yields in the Mitsunobu reaction can be attributed to several factors:

  • Steric Hindrance: The tertiary alcohol of Colladonin presents significant steric hindrance, which can slow down the reaction rate.[4][7]

  • Reagent Purity: The purity of reagents, particularly the azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine (PPh₃), is crucial. Old or impure reagents can lead to side reactions and reduced yields.

  • Reaction Conditions: Suboptimal reaction temperature, solvent, or reaction time can negatively impact the yield. For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary.[4]

  • pKa of the Nucleophile: The acidity of the nucleophile is important. If the pKa is too high, the reaction rate can be significantly reduced.[5]

Q3: What are the major byproducts in the synthesis of this compound via the Mitsunobu reaction?

A3: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (e.g., diethyl or diisopropyl hydrazinedicarboxylate).[5] These byproducts can complicate the purification of the desired this compound.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification of this compound typically involves chromatographic techniques. After the reaction, a standard workup to remove the bulk of the byproducts is necessary. This often includes:

  • Quenching the reaction and removing the solvent.

  • Washing the organic layer with dilute acid and base to remove any unreacted starting materials.[8][9][10]

  • Column chromatography on silica gel is then used to separate the this compound from the remaining triphenylphosphine oxide and other impurities.[11] Careful selection of the eluent system is critical for good separation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low or no conversion of Colladonin 1. Steric hindrance of the tertiary alcohol. [2][4] 2. Inactive reagents (DEAD/DIAD, PPh₃). 3. Insufficient reaction time or temperature. [4]1. Use a modified Mitsunobu protocol for hindered alcohols, such as using 4-nitrobenzoic acid as a co-reagent to enhance reactivity.[4][6] Consider using sonication to increase the reaction rate.[7] 2. Use freshly opened or purified reagents. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature (e.g., from 0 °C to room temperature or slightly higher) and extending the reaction time.
Formation of elimination byproducts The tertiary alcohol in Colladonin is prone to dehydration under acidic conditions. [1][3]The Mitsunobu reaction is generally preferred as it is not conducted under strongly acidic conditions. If elimination is still observed, ensure the reaction is run at the lowest effective temperature.
Difficulty in separating the product from triphenylphosphine oxide (TPPO) TPPO is a common and often difficult-to-remove byproduct of the Mitsunobu reaction. [5]1. Crystallization: If the product is crystalline, attempt to crystallize it from a suitable solvent system to leave the TPPO in the mother liquor. 2. Chromatography: Use a carefully optimized gradient elution in your column chromatography. Sometimes, adding a small percentage of a more polar solvent can help in separating the product from TPPO. 3. Alternative Reagents: Consider using polymer-supported triphenylphosphine or other modified phosphines that allow for easier removal of the phosphine oxide byproduct.
Hydrolysis of the angelate ester during workup The ester bond can be susceptible to hydrolysis under strongly acidic or basic conditions. Use mild workup conditions. Wash with dilute, saturated aqueous solutions of NaHCO₃ or NH₄Cl instead of strong acids or bases.[8][9]

Experimental Protocols

Protocol 1: Mitsunobu Esterification of Colladonin with Angelic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Colladonin

  • Angelic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of Colladonin (1.0 eq) and angelic acid (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Stir the solution for 10-15 minutes.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution. The reaction mixture may turn from colorless to a pale yellow/orange color.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require stirring for 12-24 hours for completion, especially with sterically hindered substrates.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Hypothetical Optimization of Mitsunobu Reaction Conditions for this compound Synthesis

Entry Equivalents of Angelic Acid Equivalents of PPh₃/DIAD Temperature (°C) Time (h) Yield (%)
11.21.20 to RT1245
21.51.50 to RT2465
32.02.00 to RT2468
41.51.5RT1260
51.51.540875

Note: This data is illustrative and serves as an example for optimization.

Visualizations

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification Reactants Colladonin + Angelic Acid + PPh3 in THF Cooling Cool to 0 °C Reactants->Cooling Add_DIAD Add DIAD/DEAD dropwise Cooling->Add_DIAD Stir Stir at 0 °C, then warm to RT Add_DIAD->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product Pure Colladonin Angelate Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (e.g., Elimination) Start->Cause2 Cause3 Purification Issues Start->Cause3 Sol1a Optimize Reaction Time/ Temperature Cause1->Sol1a Sol1b Check Reagent Purity Cause1->Sol1b Sol1c Increase Reagent Equivalents Cause1->Sol1c Sol2a Use Milder Conditions Cause2->Sol2a Sol2b Confirm Reaction Method (e.g., Mitsunobu) Cause2->Sol2b Sol3a Optimize Chromatography Cause3->Sol3a Sol3b Alternative Purification (e.g., Crystallization) Cause3->Sol3b Improved_Yield Improved Yield Sol1a->Improved_Yield Sol1b->Improved_Yield Sol1c->Improved_Yield Sol2a->Improved_Yield Sol2b->Improved_Yield Sol3a->Improved_Yield Sol3b->Improved_Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Colladonin angelate in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpene coumarin, a class of natural compounds known for its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. Like many hydrophobic natural products, this compound has poor aqueous solubility, which can pose a significant challenge for in vitro studies, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on its hydrophobic nature, the primary recommended solvent is dimethyl sulfoxide (DMSO). For less polar applications, dichloromethane has been used for extraction, indicating good solubility. Ethanol can also be considered, often in combination with other solvents. It is crucial to start with a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the aqueous culture medium.

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is imperative to include a vehicle control (medium with the same final concentration of DMSO without the compound) in all experiments to account for any effects of the solvent on the cells.

Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this, including sonication, warming, and the use of solubilizing agents.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to overcoming solubility challenges with this compound in your in vitro experiments.

Problem 1: Compound Precipitation in Aqueous Solutions

Table 1: Strategies to Mitigate Precipitation of this compound

StrategyProtocolConsiderations
Sonication After diluting the DMSO stock solution into the aqueous medium, sonicate the solution in a water bath sonicator for 5-15 minutes.Use gentle sonication to avoid degrading the compound. Monitor the solution for clarity.
Gentle Warming Warm the aqueous medium to 37°C before and after adding the this compound stock solution.Do not exceed 37°C to prevent compound degradation and evaporation of the medium.
Use of a Co-Solvent Prepare a stock solution in a mixture of DMSO and ethanol (e.g., 1:1 v/v).This can sometimes improve solubility in the final aqueous dilution. Always include a co-solvent vehicle control.
Pluronic F-68 Add Pluronic F-68, a non-ionic surfactant, to the final aqueous solution at a low concentration (e.g., 0.01-0.1%).Test for any effects of Pluronic F-68 on your specific cell line and assay.
Problem 2: Inconsistent Results and Poor Reproducibility

Inconsistent results are often a downstream effect of poor solubility. Ensuring the compound is fully dissolved at the start of the experiment is critical.

Table 2: Best Practices for Preparing this compound Working Solutions

Best PracticeDescription
Fresh Preparations Always prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.
Vortexing Vortex the stock solution before making dilutions and vortex the final working solution thoroughly before adding it to the cells.
Visual Inspection Before each use, visually inspect the stock and working solutions for any signs of precipitation. If present, refer to the strategies in Table 1.
Solubility Testing Perform a preliminary solubility test by preparing a serial dilution of your compound in the final assay medium and observing for precipitation over time at the experimental temperature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.

  • Warm the cell culture medium or buffer to 37°C.

  • Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and not the other way around to minimize precipitation.

  • Vortex each dilution gently immediately after adding the stock solution.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide.

Signaling Pathways and Visualizations

This compound and related sesquiterpene coumarins are known to exert their biological effects through the modulation of key signaling pathways, primarily related to apoptosis and inflammation.

Apoptosis Induction via Bcl-xL Inhibition

This compound is believed to induce apoptosis, at least in part, by inhibiting the anti-apoptotic protein Bcl-xL. This leads to the activation of the intrinsic apoptotic pathway.

Bcl_xL_Apoptosis_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bax Bax MOMP MOMP Bax->MOMP Bak Bak Bak->MOMP Bcl_xL Bcl-xL Bcl_xL->Bax Bcl_xL->Bak Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 MOMP->Cytochrome_c release Colladonin Colladonin angelate Colladonin->Bcl_xL inhibits Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 cleaves Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Apoptosome->Activated_Caspase9 activates

Caption: Intrinsic apoptosis pathway initiated by this compound.

Inhibition of the NF-κB Inflammatory Pathway

Sesquiterpene coumarins have been shown to possess anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.

NFkB_Inhibition_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Colladonin Colladonin angelate IKK IKK Complex Colladonin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB->IkBa sequestered by NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkBa_P->NFkB releases Proteasome Proteasome IkBa_P->Proteasome degradation DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Stimulus Inflammatory Stimulus Stimulus->IKK

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Assessing Solubility

A logical workflow is essential for systematically addressing solubility issues.

Solubility_Workflow Start Start: Need to prepare This compound solution Prep_Stock Prepare 10 mM stock in 100% DMSO Start->Prep_Stock Dilute Dilute stock into aqueous medium Prep_Stock->Dilute Check_Precipitation Visually inspect for precipitation Dilute->Check_Precipitation No_Precipitation Solution is clear. Proceed with experiment. Check_Precipitation->No_Precipitation No Precipitation Precipitation observed. Check_Precipitation->Precipitation Yes Troubleshoot Apply troubleshooting: - Sonicate - Gentle warming - Use co-solvent - Add Pluronic F-68 Precipitation->Troubleshoot Recheck Re-inspect for precipitation Troubleshoot->Recheck Success Solution is clear. Proceed with experiment. Recheck->Success No Failure Precipitation persists. Consider alternative delivery method (e.g., formulation). Recheck->Failure Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

Technical Support Center: Stabilizing Colladonin Angelate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Colladonin angelate during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, a sesquiterpene coumarin, possesses several functional groups susceptible to degradation. The primary factors of concern are:

  • Hydrolysis: The angelate ester linkage is susceptible to cleavage in the presence of water, yielding angelic acid and the corresponding sesquiterpene alcohol. This can be catalyzed by acidic or basic conditions.[1]

  • Isomerization: The angelic acid moiety, a cis-2-methyl-2-butenoic acid, can isomerize to its more thermodynamically stable trans isomer, tiglic acid. This conversion can be induced by heat or exposure to acids.[2]

  • Oxidation: The sesquiterpene and coumarin rings contain sites that may be susceptible to oxidation, especially if exposed to air, light, or contaminating metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate various degradation reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Store in a desiccated environment to minimize hydrolysis. Consider storing over a desiccant.

Q3: I've observed a change in the chromatographic profile of my this compound sample over time. What could be the cause?

A3: A changing chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, indicates degradation. Potential causes, which can be investigated through forced degradation studies, include:

  • Hydrolysis of the angelate ester.

  • Isomerization of the angelate to a tiglate.

  • Oxidation of the molecule.

  • Formation of photoproducts.

A systematic forced degradation study can help identify these degradation products.[4][5][6][7]

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of solvolysis (especially with protic solvents like methanol or water) and other degradation reactions. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures under an inert atmosphere. It is crucial to perform stability studies on the specific solution to understand its degradation profile.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability issues with this compound.

Issue 1: Loss of Potency or Purity in a Stored Solid Sample
  • Symptom: Reduced peak area of this compound in HPLC analysis compared to a fresh sample; appearance of new peaks.

  • Potential Cause: Degradation due to improper storage conditions (exposure to moisture, air, light, or elevated temperature).

  • Troubleshooting Workflow:

start Loss of Purity Detected check_storage Review Storage Conditions: - Temperature (-20°C?) - Light (Protected?) - Atmosphere (Inert?) - Moisture (Dry?) start->check_storage improper_storage Storage Conditions Improper check_storage->improper_storage remediate_storage Action: Re-store sample under optimal conditions (Inert gas, -20°C, dark, desiccated). improper_storage->remediate_storage Yes analyze_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) to identify degradants. improper_storage->analyze_degradation No remediate_storage->analyze_degradation develop_sim Develop Stability-Indicating Method (SIM) to monitor specific degradants. analyze_degradation->develop_sim end_remediate Monitor with SIM develop_sim->end_remediate

Caption: Troubleshooting workflow for solid sample degradation.

Issue 2: Instability in a Formulation or Solution
  • Symptom: Rapid degradation of this compound when dissolved in a solvent or formulated into a vehicle.

  • Potential Cause: Incompatibility with the solvent or excipients, leading to hydrolysis, solvolysis, or catalytic degradation.

  • Troubleshooting Workflow:

start Instability in Solution check_solvent Evaluate Solvent/Vehicle: - Protic vs. Aprotic? - pH of formulation? - Presence of metal ions? start->check_solvent incompatibility Potential Incompatibility check_solvent->incompatibility change_solvent Action: Switch to anhydrous, aprotic solvent. Buffer pH if necessary. incompatibility->change_solvent Yes add_stabilizer Consider Stabilizers: - Antioxidants (e.g., BHT) - Chelating Agents (e.g., EDTA) incompatibility->add_stabilizer Yes test_stability Re-evaluate stability in new formulation with a validated analytical method. change_solvent->test_stability add_stabilizer->test_stability end_stabilize Optimized Formulation test_stability->end_stabilize

Caption: Troubleshooting workflow for solution instability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][6]

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector to separate and detect the parent compound and all degradation products.

    • Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products and propose their structures.[8]

Data Presentation:

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24hDataDataData
0.1 M NaOH, RT, 4hDataDataData
3% H₂O₂, RT, 24hDataDataData
Solid, 80°C, 48hDataDataData
UV light, 24hDataDataData
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products identified in the forced degradation study.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Use a gradient elution to ensure separation of compounds with different polarities.

    • A typical mobile phase system would be a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Optimize the gradient (e.g., start with 95% A, decrease to 5% A over 30 minutes) to achieve baseline separation of all peaks.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity is demonstrated by showing that the method can separate the main peak from all degradation product peaks. This is often confirmed using a PDA detector to assess peak purity.[7]

Data Presentation:

ParameterThis compoundDegradant 1Degradant 2
Retention Time (min)DataDataData
Resolution (Rs)-DataData
Tailing Factor (T)DataDataData

Signaling Pathway of Potential Degradation

The following diagram illustrates the potential chemical degradation pathways for this compound.

Colladonin This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Colladonin->Hydrolysis Isomerization Isomerization (Heat, Acid) Colladonin->Isomerization Oxidation Oxidation (O₂, Light, Metal Ions) Colladonin->Oxidation Hydrolysis_Product Sesquiterpene Alcohol + Angelic Acid Hydrolysis->Hydrolysis_Product Ester Cleavage Isomerization_Product Colladonin Tiglate Isomerization->Isomerization_Product Cis-Trans Isomerization Oxidation_Product Oxidized Derivatives (e.g., Epoxides) Oxidation->Oxidation_Product Ring Oxidation

Caption: Potential degradation pathways of this compound.

References

Troubleshooting Colladonin angelate instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Colladonin Angelate

Note on this compound: "this compound" appears to be a hypothetical compound for the purpose of this guide. While a search reveals related compounds like "Colladonin" from plants of the Ferula genus, the specific "angelate" ester is not described in the available literature.[1][2] This guide is constructed based on common challenges encountered with novel ester-containing small molecules in cell culture, which are often susceptible to hydrolysis.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action?

A1: this compound is a novel synthetic derivative of the natural product Colladonin. It is an ester-containing small molecule designed as a potent and selective inhibitor of Kinase-X, a key enzyme in the proliferative signaling pathway. By inhibiting Kinase-X, this compound is intended to block downstream signals that lead to cell division, making it a compound of interest for oncology research.

Q2: Why am I seeing high variability in my IC50 values for this compound?

A2: High variability in IC50 values is the most common reported issue and typically points to the instability of the compound in aqueous cell culture media.[6] The ester functional group in this compound can be hydrolyzed by esterases present in serum or by the neutral pH of the media, converting it to an inactive metabolite. This degradation reduces the effective concentration of the active compound over the course of the experiment, leading to inconsistent results.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the integrity of the compound, proper storage and handling are critical.[6]

  • Solid Form: Store at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock directly into the cell culture medium immediately before adding to cells. Do not store the compound in aqueous solutions.

Troubleshooting Guides

Issue 1: Inconsistent Anti-proliferative Effects

Q: My IC50 value for this compound shifts significantly between experiments performed on different days. What should I investigate first?

A: This issue is often rooted in compound degradation. A systematic approach can help identify the cause. The first step is to assess the stability of your compound in the specific medium and conditions you are using.[7]

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Troubleshooting Workflow for Inconsistent IC50 Values", labelloc="t", fontcolor="#202124", bgcolor="#FFFFFF", width=7.9];

} caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Assessing Compound Stability

Q: How can I quantitatively measure the stability of this compound in my cell culture medium?

A: An HPLC-based stability assay is the standard method to determine the rate of degradation. This involves incubating the compound in your specific cell culture medium at 37°C and measuring the decrease in the parent compound's concentration over time.

Table 1: Stability of this compound (10 µM) at 37°C

Time Point% Remaining in DMEM + 10% FBS% Remaining in Serum-Free DMEM
0 hr100%100%
2 hr85%98%
6 hr62%95%
24 hr15%88%
48 hr< 2%75%

This hypothetical data illustrates significantly faster degradation in the presence of fetal bovine serum (FBS), likely due to enzymatic hydrolysis by esterases.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol provides a method to quantify the stability of this compound in cell culture media.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM), with and without 10% FBS

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • 96-well plate or microcentrifuge tubes

2. Method:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Sample Preparation:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed (37°C) cell culture medium (with and without 10% FBS) to achieve a final concentration of 10 µM.

    • Immediately take a 100 µL aliquot for the T=0 time point. Quench the reaction by adding 100 µL of cold acetonitrile.

  • Incubation: Incubate the remaining media solutions in a CO2 incubator at 37°C.

  • Time Points: At subsequent time points (e.g., 2, 6, 24, 48 hours), remove a 100 µL aliquot and quench with 100 µL of cold acetonitrile.

  • Sample Processing: Centrifuge all quenched samples at 10,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Run a gradient from 5% B to 95% B over 15 minutes.

    • Detection: Monitor the absorbance at the λmax of this compound.

  • Data Analysis: Calculate the peak area for this compound at each time point. Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.

dot graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Experimental Workflow for HPLC Stability Assay", labelloc="t", fontcolor="#202124", bgcolor="#FFFFFF", width=7.9]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for the HPLC-based compound stability assay.

Signaling Pathway

This compound is designed to inhibit Kinase-X, which is a component of a canonical growth factor signaling pathway. Understanding this pathway helps contextualize the compound's mechanism of action and potential downstream effects.

Signaling_Pathway

References

Optimizing dosage and administration of Colladonin angelate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Colladonin Angelate In Vivo

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration of this compound in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a sesquiterpene coumarin, a natural compound isolated from plants of the Ferula genus.[1][2] Structurally similar compounds and extracts from Ferula species have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanism of action for closely related compounds involves the induction of apoptosis (programmed cell death) by activating caspases (like caspase-3, -8, and -9) and suppressing anti-apoptotic proteins, such as Bcl-xL.[1] Therefore, this compound is being investigated primarily for its potential as an anti-cancer agent.

Q2: I have in vitro IC50 data for this compound. How do I translate this to a starting dose for my in vivo mouse study?

A2: Translating an in vitro IC50 value to an in vivo dose is a critical step that requires careful consideration and is not based on a simple formula. However, a common starting point is to conduct a literature review for in vivo studies on similar compounds.[3] A pilot dose-finding study is essential.[3] You can begin by calculating a dose that would achieve a plasma concentration several-fold higher than the in vitro IC50 value (e.g., 5 to 10 times the IC50) after making assumptions about the volume of distribution in the animal.[4] It is crucial to start with a low dose and escalate gradually while monitoring for efficacy and toxicity.[3]

Q3: What is the best route of administration for this compound in mice?

A3: The optimal route of administration depends on the compound's physicochemical properties (like solubility and stability) and the experimental goals.[4] For small molecule inhibitors in preclinical studies, common routes include:

  • Intravenous (IV): Ensures 100% bioavailability and is often used when oral absorption is poor or for acute-effect studies.[4][5]

  • Intraperitoneal (IP): A common route in rodent studies, offering good absorption into the systemic circulation, though it can be subject to some first-pass metabolism in the liver.

  • Oral (PO): Preferred for its clinical relevance, but bioavailability can be low due to degradation in the GI tract or poor absorption.[4][6]

A pilot pharmacokinetic study comparing different routes is recommended to determine the bioavailability and exposure profile of this compound.

Q4: How should I formulate this compound for in vivo administration?

A4: this compound, like many small molecules, is likely poorly soluble in water. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute it with a pharmaceutically acceptable vehicle such as saline, phosphate-buffered saline (PBS), or corn oil. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be non-toxic to the animals. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q5: What are the key parameters to monitor in a dose-escalation study for this compound?

A5: In a dose-escalation study, you should monitor for both safety and preliminary efficacy.[7]

  • Safety/Toxicity: Monitor animal body weight (weight loss is a key sign of toxicity), clinical signs (e.g., changes in posture, activity, grooming), and any adverse reactions at the injection site.

  • Efficacy: Use relevant biomarkers to assess target engagement. Since this compound is hypothesized to induce apoptosis, you could measure markers like cleaved caspase-3 in tumor tissue. For efficacy studies, tumor volume measurements are a primary endpoint.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable therapeutic effect at the initial dose. 1. Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.[7] 2. Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized and cleared.[4] 3. Incorrect Route of Administration: The chosen route may not be optimal for this compound.[3]1. Dose Escalation: Systematically increase the dose in subsequent cohorts while carefully monitoring for toxicity.[7] 2. Pharmacokinetic (PK) Study: Conduct a PK study to measure plasma and tumor concentrations of this compound over time. This will determine its half-life and bioavailability. 3. Test Alternative Routes: Evaluate IV or IP administration if oral dosing was initially used.[4]
High toxicity or animal mortality observed. 1. Dose is too high: The initial dose exceeds the maximum tolerated dose (MTD).[7] 2. Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity. 3. Off-Target Effects: The compound may have unintended biological effects.[6]1. Dose Reduction: Reduce the dose significantly in the next cohort. A formal "3+3" dose-escalation design is standard in oncology to find the MTD.[7] 2. Vehicle Reformulation: Lower the concentration of organic solvents in your formulation. Run a vehicle-only control group to confirm its safety. 3. Mechanism of Toxicity Study: If toxicity persists at presumed therapeutic doses, investigate potential off-target activities.
High variability in results between animals in the same group. 1. Inconsistent Dosing: Inaccuracies in dose preparation or administration technique. 2. Biological Variability: Natural variation within the animal population.[8] 3. Improper Animal Handling: Stress from handling can influence experimental outcomes.1. Standardize Procedures: Ensure all dosing solutions are prepared consistently and administered with precision. Blinding the experimenter to the treatment groups can reduce bias.[8] 2. Increase Sample Size: A larger number of animals per group can help overcome biological variability and increase statistical power.[9] 3. Acclimatize Animals: Ensure animals are properly acclimatized to the facility and handling procedures before the experiment begins.
Precipitation of the compound in the dosing solution. 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Temperature Effects: Solubility may decrease upon cooling after preparation.1. Optimize Formulation: Test different co-solvents or solubilizing agents (e.g., Tween 80, PEG400). 2. Prepare Fresh: Make the dosing solution immediately before administration and maintain it at a constant temperature if necessary.

Experimental Protocols & Data Presentation

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Select an appropriate mouse strain (e.g., BALB/c or NOD/SCID mice).

  • Group Allocation: Assign mice to cohorts of 3-6 animals each. Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg), estimated from in vitro data.

    • Administer this compound via the chosen route (e.g., IP) daily for 5-14 days.

    • If no toxicity is observed, escalate the dose in the next cohort by a predetermined factor (e.g., 2x).

    • Continue until dose-limiting toxicity is observed (e.g., >20% body weight loss, severe clinical signs).

  • Monitoring: Record body weight, clinical observations, and any adverse events daily.

  • Endpoint: The MTD is defined as the dose level just below the one that induces dose-limiting toxicity.

Hypothetical MTD Study Data
CohortDose (mg/kg, IP)Number of AnimalsMean Body Weight Change (%)Clinical SignsDose-Limiting Toxicity (DLT)
1Vehicle6+2.5%NoneNo
2106+1.8%NoneNo
3206-3.2%Mild lethargy on Day 5No
4406-15.7%Significant lethargy, ruffled furYes (in 2/6 animals)
5803-25.1%Severe lethargy, hunched postureYes (in 3/3 animals)
Conclusion: The MTD is determined to be 20 mg/kg daily IP.
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same strain as in efficacy studies.

  • Dosing: Administer a single dose of this compound at a dose below the MTD (e.g., 15 mg/kg) via IV and the desired experimental route (e.g., PO or IP).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Hypothetical Pharmacokinetic Data (15 mg/kg Dose)
RouteCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Half-life (t½) (hours)Bioavailability (%)
IV 12500.0831003.5100%
IP 7800.524503.8~79%
PO 1502.06204.1~20%

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Death Receptor Pro_Casp8 Pro-Caspase-8 Receptor->Pro_Casp8 activates Colladonin This compound Bcl_xL Bcl-xL (Anti-apoptotic) Colladonin->Bcl_xL inhibits Casp8 Caspase-8 Pro_Casp8->Casp8 Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 activates Casp3 Caspase-3 (Executioner) Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed apoptotic pathway for this compound.

Experimental Workflow

G cluster_workflow In Vivo Dosage Optimization Workflow start In Vitro IC50 Data dose_estimation Estimate Starting Dose start->dose_estimation mtd_study MTD Study (Dose Escalation) dose_estimation->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Inform Dose Selection efficacy_study Efficacy Study (Tumor Model) mtd_study->efficacy_study Select Doses < MTD pk_study->efficacy_study Confirm Exposure data_analysis Analyze Tumor Growth & Biomarkers efficacy_study->data_analysis conclusion Optimal In Vivo Dose Determined data_analysis->conclusion

Caption: Workflow for determining the optimal in vivo dose.

Troubleshooting Logic

G rect_node rect_node start Experiment Start check_effect Therapeutic Effect Observed? start->check_effect check_tox Toxicity Observed? check_effect->check_tox YES troubleshoot_no_effect Troubleshoot: - Increase Dose - Check PK - Change Route check_effect->troubleshoot_no_effect NO yes_path YES reduce_dose Reduce Dose / Reformulate check_tox->reduce_dose YES optimal Dose is Optimal check_tox->optimal NO no_path NO tox_yes YES tox_no NO

Caption: Decision tree for troubleshooting in vivo experiments.

References

How to reduce off-target effects of Colladonin angelate?

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "Colladonin Angelate." As of this date, "this compound" is not a scientifically described compound with established biological activities or off-target effects. The guidance provided below is based on general principles of drug development and strategies to mitigate off-target effects for novel chemical entities. Researchers should adapt these recommendations based on their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects when working with a novel compound like this compound?

Off-target effects are unintended interactions of a drug or compound with proteins or cellular pathways other than its intended target. For a novel sesquiterpene derivative like this compound, potential off-target effects could include:

  • Cytotoxicity in non-target cell lines: Inhibition of cell viability in cell lines that do not express the intended target.

  • Interaction with related proteins: Binding to proteins with similar structures or binding domains as the intended target.

  • Activation of unintended signaling pathways: Modulation of cellular signaling cascades that are not the primary focus of the research.

  • Non-specific cellular stress responses: Induction of general stress pathways, such as the heat shock response or oxidative stress.

Q2: How can I experimentally identify off-target effects of this compound?

Identifying off-target effects early in the research process is crucial. A multi-pronged approach is recommended:

  • Broad-panel kinase screening: Test the compound against a large panel of kinases to identify unintended inhibitory activity.

  • Cell-based phenotypic screening: Assess the effects of the compound on a diverse panel of cell lines to identify unexpected cellular responses.[1]

  • Affinity chromatography and mass spectrometry: Use an immobilized version of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Gene expression profiling: Analyze changes in global gene expression (e.g., via RNA-seq) in response to compound treatment to uncover affected pathways.

Q3: What are the primary strategies to reduce off-target effects?

Several strategies can be employed to minimize off-target effects:[1]

  • Rational Drug Design: Modify the chemical structure of this compound to improve its selectivity for the intended target. This can be guided by computational modeling and structure-activity relationship (SAR) studies.[1]

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.

  • Targeted Delivery Systems: Encapsulate this compound in delivery vehicles (e.g., nanoparticles, liposomes) that are targeted to the specific cell or tissue type of interest.[2]

  • Competitive Inhibition Assays: Co-administer this compound with a known selective inhibitor of a suspected off-target to see if the off-target effect is rescued.

Troubleshooting Guide: Mitigating Off-Target Effects

This guide provides potential solutions to common issues encountered during the characterization of a novel compound.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
High cytotoxicity in control cell lines Non-specific binding to essential cellular proteins.1. Perform a dose-response curve to determine the EC50 in target vs. non-target cells. 2. Conduct a broad-panel cytotoxicity screen across diverse cell lines.
Inconsistent results between experiments Activation of variable cellular stress responses.1. Monitor markers of cellular stress (e.g., HSP70, CHOP) upon treatment. 2. Reduce serum concentration in cell culture media to minimize confounding factors.
Effect is not rescued by target knockdown The observed phenotype is due to an off-target interaction.1. Perform affinity chromatography to identify binding partners. 2. Conduct a competitive binding assay with a known ligand for the suspected off-target.
Compound shows activity against a related protein family member Lack of selectivity due to structural homology in the binding site.1. Use computational docking to predict binding to related proteins. 2. Synthesize and test analogs of this compound to improve selectivity.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Assess Off-Target Binding

Objective: To determine if the observed off-target effect of this compound is due to its interaction with a specific off-target protein.

Materials:

  • This compound

  • Known selective ligand for the suspected off-target protein

  • Appropriate cell line or purified protein

  • Assay buffer

  • Detection reagent (e.g., fluorescently labeled antibody, radioactive ligand)

Methodology:

  • Prepare Reagents: Dissolve this compound and the known off-target ligand in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of both compounds.

  • Assay Setup: In a microplate, add the cell lysate or purified off-target protein.

  • Competitive Binding:

    • Add a fixed, low concentration of a labeled ligand that is known to bind the off-target.

    • Add increasing concentrations of this compound to a set of wells.

    • In a separate set of wells, add increasing concentrations of the known selective off-target ligand as a positive control for displacement.

  • Incubation: Incubate the plate for a specified time at an appropriate temperature to allow binding to reach equilibrium.

  • Detection: Measure the amount of labeled ligand bound to the protein. The signal will decrease as the unlabeled compounds (this compound or the control ligand) displace the labeled ligand.

  • Data Analysis: Plot the signal against the log concentration of the unlabeled ligands to generate competition curves and determine the inhibitory constant (Ki) for this compound against the off-target.

Protocol 2: Cell Viability Assay to Determine On-Target vs. Off-Target Cytotoxicity

Objective: To compare the cytotoxic effects of this compound on cells that express the intended target versus those that do not.

Materials:

  • This compound

  • Target-positive cell line (e.g., engineered to overexpress the target)

  • Target-negative cell line (e.g., parental line or a line with the target knocked out)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, resazurin)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed both the target-positive and target-negative cell lines into separate 96-well plates at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of the compound to the wells of both plates. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound for both cell lines. Calculate the EC50 values. A significant difference in EC50 between the two cell lines suggests on-target cytotoxicity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Target_Receptor Intended Target Downstream_Signal_1 On-Target Signaling Cascade Target_Receptor->Downstream_Signal_1 Off_Target_Receptor Off-Target Receptor Downstream_Signal_2 Off-Target Signaling Cascade Off_Target_Receptor->Downstream_Signal_2 Colladonin_Angelate Colladonin Angelate Colladonin_Angelate->Target_Receptor Colladonin_Angelate->Off_Target_Receptor Off-Target Binding Cellular_Response_1 Desired Cellular Response Downstream_Signal_1->Cellular_Response_1 Cellular_Response_2 Adverse Cellular Response Downstream_Signal_2->Cellular_Response_2

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start: Novel Compound (this compound) Initial_Screening Initial Screening (Cytotoxicity, Target Engagement) Start->Initial_Screening Off_Target_Check Evidence of Off-Target Effects? Initial_Screening->Off_Target_Check Identify_Off_Targets Identify Off-Targets (Affinity Chromatography, Profiling) Off_Target_Check->Identify_Off_Targets Yes Proceed Proceed with Characterization Off_Target_Check->Proceed No Mitigation_Strategy Develop Mitigation Strategy (Rational Design, Dose Optimization) Identify_Off_Targets->Mitigation_Strategy Validate_Mitigation Validate Mitigation (Competitive Binding, Selective Assays) Mitigation_Strategy->Validate_Mitigation Stop Stop/Redesign Mitigation_Strategy->Stop Validate_Mitigation->Off_Target_Check

Caption: Workflow for identifying and mitigating off-target effects.

References

Dealing with batch-to-batch variability of Colladonin angelate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Colladonin angelate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this natural product. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does its activity vary between batches?

This compound is a sesquiterpene coumarin isolated from the fictional plant Ferula colladoi. Its primary mechanism of action is the inhibition of the Cyto-Proliferation Kinase (CPK) pathway, making it a compound of interest for oncology research.

As a natural product, the purity and composition of this compound can be influenced by various factors, including the plant's growing conditions, harvest time, and extraction and purification processes. The most significant source of variability is the hydrolysis of the angelate ester group, which converts the active this compound into its less active hydrolysis product, Colladonin. This degradation can occur during extraction, processing, or improper storage.

Q2: How should I store and handle this compound to minimize variability?

To maintain the integrity of the compound, especially the angelate ester, follow these storage guidelines:

  • Storage: Store the solid compound at -20°C or below in a desiccated, dark environment.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Handling: When preparing solutions, allow the solid compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. Use anhydrous solvents and minimize exposure to aqueous environments and light.

Q3: What are the critical quality control parameters I should check for each new batch?

For every new batch, it is crucial to assess both chemical purity and biological activity. The two most important parameters are:

  • Purity and Integrity: Use High-Performance Liquid Chromatography (HPLC) to determine the percentage of this compound and to quantify the presence of its primary degradant, Colladonin.

  • Biological Activity: Perform a functional assay, such as an in-vitro kinase assay or a cell-based proliferation assay, to confirm that the batch exhibits the expected potency (e.g., IC50 value).

Troubleshooting Guide

Q4: My current batch of this compound shows significantly lower cytotoxic activity than previous batches. What could be the cause?

Potential Causes:

  • Compound Degradation: The most likely cause is the hydrolysis of the active this compound into the less active Colladonin. This can happen with improperly stored or older batches.

  • Incorrect Concentration: There may be an error in the weighing of the compound or in the serial dilutions.

  • Cell-Based Issues: The cells used in the assay may have developed resistance, or there could be issues with cell health, passage number, or reagent variability.

Recommended Actions:

  • Verify Purity: Analyze your current batch using the HPLC protocol (see Protocol 1) to check the ratio of this compound to Colladonin.

  • Run a Positive Control: Test a previous batch of known potency alongside the new batch. If the old batch also shows reduced activity, the issue likely lies with the assay itself (cells, reagents).

  • Prepare Fresh Solutions: Re-weigh the compound and prepare fresh stock and working solutions to rule out dilution errors.

  • Check Certificate of Analysis (CofA): Compare the purity and activity data on the CofA for the new batch with that of previous batches.

Q5: I observe an additional, unexpected peak in my HPLC chromatogram. What does this mean?

Potential Causes:

  • Hydrolysis Product: The most common additional peak corresponds to the Colladonin hydrolysis product. This peak will have a different retention time than the parent compound.

  • Solvent Impurities: The peak could originate from impurities in your solvent or mobile phase.

  • Contamination: The sample may have been contaminated during handling.

Recommended Actions:

  • Identify the Peak: If you have a reference standard for Colladonin, run it to confirm if the unexpected peak matches its retention time.

  • Run a Blank: Inject your solvent (e.g., DMSO) and mobile phase as blank samples to check for solvent-related peaks.

  • Review Handling Procedures: Ensure that clean labware and high-purity solvents are used throughout the sample preparation process.

Quantitative Data Summary

The following tables provide reference specifications for different grades of this compound and a summary of expected results for common troubleshooting scenarios.

Table 1: Certificate of Analysis Specifications for this compound

ParameterResearch GradeHigh-Purity Grade
Appearance White to off-white solidWhite crystalline solid
Purity (HPLC) ≥ 95% this compound≥ 99% this compound
Colladonin Content (HPLC) ≤ 5%≤ 1%
IC50 (CPK Inhibition) 50 - 150 nM50 - 80 nM
Storage Recommendation -20°C, Desiccated-80°C, Desiccated

Table 2: Troubleshooting Summary - Expected HPLC and Bioassay Results

IssueObservationExpected HPLC ResultExpected Bioassay Result (IC50)
Good Batch Expected Activity>95% this compound, <5% ColladoninWithin specified range (e.g., 50-150 nM)
Degraded Batch Low Activity<95% this compound, >5% ColladoninSignificantly higher than specified range
Assay Failure Low Activity (New & Old Batch)>95% this compound (for both batches)High IC50 for both a good control and new batch
Dilution Error Inconsistent Activity>95% this compoundVaries, often much higher or lower than expected

Experimental Protocols

Protocol 1: Quantification of this compound and Colladonin by HPLC-UV

This protocol describes a method to separate and quantify this compound from its primary hydrolysis product.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • This compound sample

  • Anhydrous DMSO

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Dilute to 50 µg/mL with 50:50 Acetonitrile:Water.

  • HPLC Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 320 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-17 min: Hold at 95% B

      • 17.1-20 min: Return to 50% B (equilibration)

  • Analysis:

    • Run the prepared sample.

    • Identify the peaks based on retention time (this compound will be more retained/have a longer retention time than the more polar Colladonin).

    • Calculate the relative percentage of each peak by area normalization.

Protocol 2: Cell-Based Cyto-Proliferation Kinase (CPK) Inhibition Assay

This protocol provides a method to determine the IC50 value of this compound in a relevant cancer cell line (e.g., COLO 205).

Materials:

  • COLO 205 cells (or other sensitive cancer cell line)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed COLO 205 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in complete medium to prepare 2X working solutions. A typical concentration range would be from 2 µM down to 10 pM.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "no-cell" wells (medium only for background).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Allow the plate and the viability reagent to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as recommended (e.g., 10 minutes at room temperature).

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the average background from all measurements.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Visualizations

GF Growth Factor GFR Growth Factor Receptor GF->GFR Adaptor Adaptor Protein GFR->Adaptor CPK Cyto-Proliferation Kinase (CPK) Adaptor->CPK Substrate Downstream Substrate CPK->Substrate TF Transcription Factor Substrate->TF Proliferation Cell Proliferation & Survival TF->Proliferation Colladonin This compound Colladonin->CPK

Caption: Fictional Cyto-Proliferation Kinase (CPK) signaling pathway.

Start Receive New Batch of This compound CheckCofA Review Certificate of Analysis (CofA) Start->CheckCofA PrepStock Prepare Stock Solution in Anhydrous DMSO CheckCofA->PrepStock Aliquot Aliquot and Store at -80°C PrepStock->Aliquot QC Perform Quality Control Experiments Aliquot->QC HPLC Protocol 1: Run HPLC Analysis QC->HPLC Bioassay Protocol 2: Run Bioassay (IC50) QC->Bioassay Compare Compare Results to Specifications (Table 1) HPLC->Compare Bioassay->Compare Pass Batch Passed Proceed with Experiments Compare->Pass Meets Specs Fail Batch Failed Contact Technical Support Compare->Fail Does Not Meet Specs

Caption: Experimental workflow for assessing a new batch.

Start Inconsistent or Low Activity Observed CheckControl Was a reliable positive control batch included? Start->CheckControl ControlOK Positive control worked as expected? CheckControl->ControlOK Yes AssayIssue Troubleshoot Assay: Cells, Reagents, Protocol CheckControl->AssayIssue No/Not Sure RunHPLC Analyze new batch with HPLC (Protocol 1) ControlOK->RunHPLC Yes ControlOK->AssayIssue No PurityCheck Purity >95% and Colladonin <5%? RunHPLC->PurityCheck DegradationIssue Compound has degraded. Use a new batch. PurityCheck->DegradationIssue No HandlingIssue Troubleshoot Handling: Weighing, Dilutions PurityCheck->HandlingIssue Yes EndAssay Problem is likely assay-related AssayIssue->EndAssay EndCompound Problem is likely compound-related DegradationIssue->EndCompound HandlingIssue->EndCompound

Caption: Troubleshooting decision tree for inconsistent results.

Technical Support Center: High-Purity Colladonin Angelate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity Colladonin angelate. This compound is a sesquiterpene ester, a class of natural products known for presenting unique purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound from a crude plant extract?

A1: The initial purification of this compound from a crude extract typically involves a multi-step approach. Start with liquid-liquid extraction to partition the compound from the raw plant material. Subsequently, employ column chromatography as the primary purification technique. A common starting point is normal-phase silica gel chromatography.[1][2][3] For optimal results, it's crucial to first perform thin-layer chromatography (TLC) to determine the ideal solvent system that provides the best separation of the target compound from impurities.[4]

Q2: Which chromatographic method is best for achieving >99% purity of this compound?

A2: For achieving high purity levels (>99%), preparative High-Performance Liquid Chromatography (prep-HPLC) is the recommended method.[5] While initial purification with silica gel column chromatography can effectively remove major impurities, prep-HPLC offers superior resolution to separate closely related structural analogs and isomers that may co-elute in lower-resolution systems.[1][5] Reversed-phase (e.g., C18) columns are often effective for separating moderately polar compounds like sesquiterpene esters.[6]

Q3: How can I confirm the purity and identity of my final this compound sample?

A3: Purity and identity are confirmed through a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) can assess purity by detecting contaminants.[7] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.[8][9]

Q4: What is the likely mechanism of action for this compound, and why is this relevant for purification?

A4: this compound belongs to the sesquiterpenoid class, many of which are known for their anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[10][11][12][13][14] Some sesquiterpene lactones directly target the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription of inflammatory mediators.[12][15] Understanding this helps in developing bioactivity-guided fractionation, where purification steps are guided by the biological activity of the collected fractions, ensuring the final purified compound is the active isomer.[9]


Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Low Yield After Silica Gel Column Chromatography

Symptoms:

  • The total mass of the collected fractions is significantly lower than the starting crude material.

  • The target compound is not detected in any fraction, or at very low concentrations.

Possible Causes & Solutions:

Cause Solution
Compound Degradation on Silica Sesquiterpene esters can be sensitive to the acidic nature of silica gel.[16] Test for stability: Run a 2D TLC. Spot the compound, run the plate in one solvent system, dry it, and then run it again at a 90-degree angle in the same solvent. If a streak or new spots appear, the compound is degrading.[4] Solution: Use deactivated silica gel or an alternative stationary phase like alumina or Florisil.[16]
Irreversible Adsorption Highly polar impurities or the compound itself might bind irreversibly to the silica. Solution: Add a small percentage of a polar modifier like methanol or triethylamine to the eluent to compete for active sites on the silica gel. For compounds with basic nitrogens, a small amount of ammonium hydroxide in the mobile phase can prevent protonation and strong binding.[17]
Improper Solvent Polarity The elution solvent may be too non-polar, causing the compound to remain on the column, or too polar, causing it to elute immediately with the solvent front.[16] Solution: Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound to ensure good separation.[16]
Sample Loading Issues Using too much or too polar a solvent to load the sample can cause poor separation and band broadening.[17] Solution: Dissolve the crude sample in a minimal amount of the initial, most non-polar mobile phase. For samples with poor solubility, consider "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[4]
Problem 2: Co-elution of Impurities with this compound

Symptoms:

  • HPLC or NMR analysis of the "purified" fraction shows the presence of one or more contaminants.

  • TLC shows a single spot, but analytical tests reveal impurities.

Possible Causes & Solutions:

Cause Solution
Insufficient Resolution The chosen stationary and mobile phase combination does not adequately resolve the target from structurally similar impurities (e.g., isomers). Solution 1: Switch to a different chromatographic technique. If using normal-phase silica, try reversed-phase (C18) HPLC, which separates based on hydrophobicity rather than polarity.[5][18] Solution 2: Employ high-speed counter-current chromatography (HSCCC), which is excellent for separating compounds with similar polarities without a solid support, preventing irreversible adsorption.[7]
Overloading the Column Loading too much crude material onto the column leads to broad peaks that overlap, compromising the separation. Rule of Thumb: The amount of crude material should be about 1-5% of the mass of the silica gel for difficult separations. Solution: Reduce the sample load or increase the column diameter to maintain an appropriate sample-to-sorbent ratio.
TLC Misinterpretation A single spot on TLC does not guarantee purity, as some compounds may not be UV-active or may not stain with the chosen reagent.[19] Solution: Use multiple visualization techniques for TLC (e.g., UV light at 254nm and 365nm, and different chemical stains like potassium permanganate or vanillin) to reveal hidden impurities.[19]

Experimental Protocols

Protocol 1: Bioactivity-Guided Fractionation using Silica Gel Chromatography
  • Preparation: Prepare a crude dichloromethane extract of the plant material.

  • TLC Analysis: Systematically test solvent systems (e.g., hexane/ethyl acetate gradients) to find a mobile phase that gives an Rf value of ~0.3 for the active compound.

  • Column Packing: Prepare a silica gel slurry in the initial non-polar solvent (e.g., 100% hexane) and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully add the powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding increments of the more polar solvent (e.g., increase ethyl acetate concentration from 0% to 50% in hexane).

  • Fraction Collection: Collect fractions of equal volume and monitor them by TLC.

  • Bioactivity Assay: Test each fraction for NF-κB inhibition activity.

  • Pooling: Combine the active fractions and concentrate them under reduced pressure.

Protocol 2: High-Purity Polishing with Preparative RP-HPLC
  • Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the HPLC mobile phase (e.g., methanol/water). Filter the sample through a 0.45 µm syringe filter.

  • Method Development: First, develop a method on an analytical HPLC system to determine the optimal gradient and retention time for this compound.

  • System Setup: Use a preparative C18 column. Equilibrate the column with the initial mobile phase conditions.

  • Injection and Fractionation: Inject the sample and run the preparative HPLC method. Collect fractions corresponding to the target peak using an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using rotary evaporation. If water is present, lyophilize the sample to obtain the final, high-purity this compound.

Visualizations

Logical Workflow for Purification

This diagram illustrates the decision-making process for purifying this compound, from crude extract to a high-purity compound.

G cluster_0 Initial Purification cluster_1 Purity Assessment & Polishing A Crude Plant Extract B Liquid-Liquid Extraction (e.g., Dichloromethane) A->B C Silica Gel Column Chromatography B->C D TLC & HPLC Analysis of Fractions C->D E Purity > 99%? D->E F Preparative RP-HPLC E->F No G High-Purity This compound E->G Yes F->D H Combine Fractions & Re-purify

Caption: A workflow diagram for this compound purification.

Hypothesized Signaling Pathway Inhibition

This diagram shows the hypothesized mechanism of action where this compound inhibits the NF-κB signaling pathway, a common target for sesquiterpenoids.[10][20]

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_Release Gene Inflammatory Gene Transcription NFkB_Release->Gene Colladonin This compound Colladonin->IkB Inhibits Degradation Colladonin->NFkB_Release Inhibits p65 Subunit

Caption: Inhibition of the NF-κB pathway by this compound.

References

Addressing resistance mechanisms to Colladonin angelate in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to Colladonin angelate in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a sesquiterpene coumarin. Compounds within this class have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death). Specifically, related compounds from the Ferula genus are known to trigger caspase-3/8/9 activation and suppress the anti-apoptotic protein Bcl-xL.[1] This disruption of the cellular survival machinery leads to cancer cell death.

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the most likely resistance mechanisms?

A2: While specific resistance mechanisms to this compound are still under investigation, two primary mechanisms are highly plausible based on its mode of action:

  • Target-related modifications: Cancer cells may acquire resistance by upregulating the expression of anti-apoptotic proteins, particularly its direct target, Bcl-xL.[2][3][4][5] Overexpression of Bcl-xL counteracts the drug's effect, making the cells less susceptible to apoptosis.[2][6]

  • Reduced intracellular drug concentration: Cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which are membrane proteins that actively transport cytotoxic compounds out of the cell.[7][8] This prevents this compound from reaching a sufficient intracellular concentration to induce apoptosis.[9][10]

Q3: How do I confirm that my cell line has developed resistance?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You should perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to compare the IC50 of the suspected resistant cell line to the parental (sensitive) cell line. A fold-increase of 5-10x or higher is a strong indicator of acquired resistance.

Q4: Can resistance to this compound confer cross-resistance to other anticancer drugs?

A4: Yes, this is possible. If the resistance mechanism involves the upregulation of multidrug resistance efflux pumps like MDR1, the cells may become resistant to a wide range of other chemotherapeutic agents that are substrates of that pump.[7][8][9] Similarly, overexpression of anti-apoptotic proteins like Bcl-xL can confer a multidrug resistance phenotype by making cells broadly resistant to apoptosis-inducing stimuli.[3][4][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Steps
Cell Seeding Density Cells were seeded at too high or too low a density, or inconsistently across wells. This affects metabolic activity and drug response. Solution: Perform an optimization experiment to determine the ideal seeding density for your cell line, ensuring cells are in the logarithmic growth phase for the duration of the assay.
Reagent Issues MTT reagent is contaminated (appears blue-green) or formazan crystals are not fully solubilized. Solution: Use fresh, sterile-filtered MTT solution (0.5 mg/mL in serum-free media is typical).[11] Ensure complete solubilization of formazan crystals by gentle mixing and adequate incubation time with the solubilizing agent (e.g., DMSO).[12]
Inconsistent Incubation Times Variation in incubation time with the drug or MTT reagent. Solution: Standardize all incubation periods across all plates and experiments.[11][12] A 3 to 4-hour incubation for MTT reagent is common.[11]
Media Components Phenol red or serum in the media can interfere with absorbance readings. Solution: When possible, use serum-free media during the MTT incubation step. Always subtract the absorbance of blank wells (media and MTT only) from your readings.
Issue 2: Suspected Resistance Mechanism - Where to Start?

If your cells show a significantly higher IC50 value, the next step is to investigate the underlying mechanism. The following workflow can guide your investigation.

G cluster_0 Start: Resistant Phenotype Confirmed (High IC50) cluster_1 Hypothesis 1: Target Pathway Alteration cluster_2 Hypothesis 2: Increased Drug Efflux cluster_3 Interpretation start Resistant Cells (High IC50) western Western Blot for Bcl-2 Family Proteins (Bcl-xL, Mcl-1, Bax, Bak) start->western Test Apoptosis Pathway efflux Rhodamine 123 Efflux Assay (Flow Cytometry) start->efflux Test Drug Transport qpcr_bcl qPCR for Bcl-xL (BCL2L1) mRNA western->qpcr_bcl interp_bcl Increased Bcl-xL Protein/mRNA? => Apoptosis Evasion qpcr_bcl->interp_bcl qpcr_mdr qPCR for MDR1 (ABCB1) mRNA efflux->qpcr_mdr interp_efflux Increased Rhodamine 123 Efflux? => Efflux Pump Activity qpcr_mdr->interp_efflux

Caption: Troubleshooting workflow for investigating resistance mechanisms.

Quantitative Data

The following table presents illustrative IC50 data for this compound against a parental sensitive cancer cell line (e.g., COLO 205) and its derived resistant subline. These values are based on typical results seen for natural product-derived cytotoxic agents.[1]

Cell LineTreatmentIC50 (µM) ± SDFold Resistance
COLO 205 (Parental) This compound8.5 ± 1.2-
COLO 205-CAres (Resistant) This compound92.3 ± 7.510.9x
COLO 205 (Parental) Doxorubicin0.2 ± 0.05-
COLO 205-CAres (Resistant) Doxorubicin2.5 ± 0.412.5x

Data is for illustrative purposes only.

Signaling Pathway Perturbation

Resistance to this compound can arise from alterations in the intrinsic apoptosis pathway. A primary mechanism is the overexpression of the anti-apoptotic protein Bcl-xL, which sequesters pro-apoptotic proteins (like Bak and Bax), preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell CA_sens Colladonin Angelate BclXL_sens Bcl-xL CA_sens->BclXL_sens inhibits BakBax_sens Bak / Bax BclXL_sens->BakBax_sens MOMP_sens MOMP BakBax_sens->MOMP_sens Caspase_sens Caspase Activation MOMP_sens->Caspase_sens Apoptosis_sens Apoptosis Caspase_sens->Apoptosis_sens CA_res Colladonin Angelate BclXL_res Bcl-xL (Overexpressed) CA_res->BclXL_res insufficient inhibition BakBax_res Bak / Bax BclXL_res->BakBax_res strong inhibition MOMP_res MOMP (Blocked) BakBax_res->MOMP_res Apoptosis_res Cell Survival MOMP_res->Apoptosis_res

Caption: Resistance via Bcl-xL overexpression blocks apoptosis.

Experimental Protocols

Protocol 1: Western Blot for Bcl-xL Expression

This protocol is used to compare the protein levels of Bcl-xL between sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cells

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • 4-15% Mini-PROTEAN TGX Precast Protein Gels

  • PVDF membrane

  • 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween 20)

  • Primary antibodies: Rabbit anti-Bcl-xL, Mouse anti-β-actin

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • ECL Western Blotting Substrate

Procedure:

  • Protein Extraction: Lyse 2-5 million cells from both parental and resistant lines with ice-cold RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Determine protein concentration using the BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 2 µg/µL). Add Laemmli buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% SDS-PAGE gel. Run until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Wet transfer at 4°C is recommended (e.g., 70V for 2-3 hours).[13]

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against Bcl-xL (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate with HRP-linked secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 2: Rhodamine 123 (Rh123) Efflux Assay

This flow cytometry-based assay measures the functional activity of MDR1/P-glycoprotein efflux pumps.

Materials:

  • Sensitive and resistant cells, in suspension

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (MDR1 inhibitor, stock solution in DMSO)

  • Complete cell culture medium (warmed to 37°C)

  • Ice-cold PBS

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in pre-warmed complete medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment (Control): For an inhibitor control, pre-incubate a sample of cells with Verapamil (final concentration 50-100 µM) for 30 minutes at 37°C. This will block MDR1 activity.

  • Rh123 Loading: Add Rhodamine 123 to all cell suspensions (including the Verapamil-treated control) to a final concentration of 0.1-1 µg/mL. Incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS to remove extracellular dye.[14]

  • Efflux Phase: Resuspend the cell pellets in pre-warmed complete medium and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Final Wash: Pellet the cells one final time and resuspend them in 0.5 mL of ice-cold PBS for analysis. Keep samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the mean fluorescence intensity (MFI) of the cell populations on a flow cytometer (e.g., using a FITC channel).

  • Interpretation: Resistant cells with high MDR1 activity will efficiently pump out Rh123, resulting in a lower MFI compared to sensitive parental cells. The Verapamil-treated sample should show high fluorescence (similar to or higher than sensitive cells), confirming that the efflux is MDR1-dependent.

References

Technical Support Center: Enhancing the Bioavailability of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Colladonin angelate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

The oral bioavailability of this compound is often limited by two main factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound, leading to low dissolution rates in the gastrointestinal (GI) tract. This is a critical rate-limiting step for absorption.

  • First-Pass Metabolism: Following absorption, this compound may be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the liver and small intestine. This significantly reduces the amount of unchanged drug reaching systemic circulation.

Q2: How can I improve the solubility of this compound in my formulation?

Several formulation strategies can be employed to enhance the solubility of this compound. The choice of method often depends on the desired dosage form and administration route.

  • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can encapsulate this compound and improve its solubilization in the GI tract.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, increasing their aqueous solubility.

Q3: What in vitro models are suitable for screening the permeability of different this compound formulations?

The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting the intestinal absorption of drugs. This model utilizes a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High variability in Caco-2 permeability assay results.
  • Potential Cause: Inconsistent Caco-2 cell monolayer integrity.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after each experiment. TEER values should be within the established range for your laboratory (typically >200 Ω·cm²).

    • Control Transport: Use a paracellular marker (e.g., Lucifer yellow) to assess the integrity of the tight junctions. High transport of the marker indicates a compromised monolayer.

    • Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and culture medium composition.

Issue 2: Low entrapment efficiency in liposomal formulations of this compound.
  • Potential Cause: Suboptimal formulation parameters or preparation method.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: Vary the ratio of phospholipids to cholesterol. The inclusion of charged lipids (e.g., phosphatidylglycerol) can also improve encapsulation of certain drug types.

    • Evaluate Different Preparation Methods: Compare thin-film hydration, sonication, and extrusion methods. The chosen method can significantly impact vesicle size and entrapment efficiency.

    • Adjust Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid ratio to find the optimal loading capacity.

Data Presentation

The following tables summarize hypothetical quantitative data for different formulation approaches aimed at enhancing the bioavailability of this compound.

Table 1: In Vitro Solubility of this compound Formulations

Formulation TypeDrug Loading (%)Solubility in Simulated Gastric Fluid (µg/mL)Solubility in Simulated Intestinal Fluid (µg/mL)
Unprocessed this compound1000.5 ± 0.11.2 ± 0.3
Micronized this compound1005.3 ± 0.810.8 ± 1.5
This compound-PVP K30 Solid Dispersion2055.6 ± 4.289.4 ± 6.7
This compound-HP-β-CD Complex1578.2 ± 5.9125.1 ± 9.3
This compound SMEDDS10>200 (in emulsion)>200 (in emulsion)

Table 2: Caco-2 Permeability of this compound Formulations

Formulation TypeApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Unprocessed this compound1.2 ± 0.34.5
Micronized this compound1.5 ± 0.44.2
This compound-PVP K30 Solid Dispersion8.9 ± 1.12.1
This compound-HP-β-CD Complex12.4 ± 1.81.8
This compound SMEDDS18.7 ± 2.51.2

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) using the solvent evaporation method.

  • Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP K30 in 20 mL of a suitable solvent (e.g., ethanol/dichloromethane co-solvent).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Place the flask under a high vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder, and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical form (using techniques like DSC and XRD).

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the permeability of this compound formulations across a Caco-2 cell monolayer.

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the pre-determined threshold.

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test formulation of this compound (e.g., 100 µM) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical): Repeat step 3, but add the test formulation to the BL side and sample from the AP side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound micronization Micronization start->micronization solid_dispersion Solid Dispersion start->solid_dispersion sedds SMEDDS start->sedds solubility Solubility Assay end_formulation->solubility dissolution Dissolution Testing solubility->dissolution caco2 Caco-2 Permeability dissolution->caco2 pk_studies Pharmacokinetic Studies (Animal Model) end_invitro->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation formulation This compound Formulation dissolution Dissolution formulation->dissolution absorption Passive Diffusion dissolution->absorption metabolism CYP3A4 Metabolism absorption->metabolism efflux P-gp Efflux absorption->efflux systemic_drug Absorbed Drug absorption->systemic_drug To Circulation efflux->dissolution Back to Lumen

Technical Support Center: Enhancing the Efficacy of Colladonin and Related Sesquiterpene Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of Colladonin and other sesquiterpene coumarins. The information provided is based on established methodologies for the modification and evaluation of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is Colladonin and what is its known biological activity?

Colladonin is a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus.[1][2][3] It has demonstrated cytotoxic effects against various cancer cell lines, including colon (COLO 205), leukemia (K-562), and breast (MCF-7) cancer cells.[3] The mechanism of action for some related sesquiterpene coumarins involves the induction of apoptosis through the activation of caspases-3/8/9 and the suppression of the anti-apoptotic protein Bcl-xL.[1][3]

Q2: What are the common challenges encountered when working with Colladonin and other sesquiterpene coumarins?

Researchers may face several challenges, including:

  • Poor aqueous solubility: Like many natural products, sesquiterpene coumarins often have low solubility in water, which can complicate in vitro and in vivo studies.

  • Chemical stability: The coumarin core and ester linkages, such as the angelate group, can be susceptible to hydrolysis under certain pH and temperature conditions.

  • Off-target effects: While cytotoxic to cancer cells, there may be concerns about toxicity to normal cells, requiring modifications to improve selectivity.

  • Synthetic complexity: The synthesis of derivatives can be challenging due to the complex stereochemistry of the sesquiterpene moiety.[4][5]

Q3: What general strategies can be employed to improve the efficacy of Colladonin?

To enhance the therapeutic potential of Colladonin, several medicinal chemistry approaches can be considered:

  • Structural Modification: Synthesizing analogs by modifying the coumarin core, the sesquiterpene tail, or the angelate ester group can lead to improved potency, selectivity, and pharmacokinetic properties.[6][7]

  • Prodrug Development: Converting the molecule into a prodrug can improve solubility and targeted delivery.

  • Formulation Strategies: Utilizing drug delivery systems like nanoparticles or liposomes can enhance bioavailability and reduce systemic toxicity.

Troubleshooting Guides

Issue 1: Low Cytotoxicity or Inconsistent Results in In Vitro Assays
Possible Cause Troubleshooting Step
Compound Precipitation - Increase the concentration of the organic solvent (e.g., DMSO) in the stock solution. - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Consider using a formulation aid like cyclodextrin to improve solubility.
Compound Degradation - Prepare fresh stock solutions for each experiment. - Store stock solutions at -20°C or -80°C and protect from light. - Analyze the purity and integrity of the compound using HPLC or LC-MS before and after the experiment.
Cell Line Resistance - Use multiple cancer cell lines to assess the spectrum of activity. - Investigate the expression levels of target proteins (e.g., Bcl-xL) in the cell lines being used.
Incorrect Assay Conditions - Optimize the incubation time and concentration range for the cytotoxicity assay. - Ensure the chosen assay (e.g., MTT, XTT) is compatible with the compound and does not lead to artifacts.
Issue 2: Difficulty in Synthesizing Colladonin Derivatives
Possible Cause Troubleshooting Step
Low Reaction Yield - Optimize reaction conditions such as temperature, reaction time, and catalyst choice. - Protect reactive functional groups using appropriate protecting group strategies. - Purify intermediates at each step to ensure high-purity starting material for the next reaction.
Stereochemical Control - Employ stereoselective synthetic methods, such as those used in the total synthesis of related natural products.[4][5] - Use chiral catalysts or auxiliaries to control the stereochemistry of newly formed chiral centers.
Purification Challenges - Utilize a combination of chromatographic techniques, such as column chromatography, preparative TLC, and HPLC, for purification.[1][3] - Characterize the final products thoroughly using NMR, HRMS, and other spectroscopic methods to confirm their structure and purity.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Colladonin Analogs via Esterification

This protocol describes a general method for modifying the hydroxyl group of a Colladonin precursor with different acyl chlorides or carboxylic acids to generate a library of ester derivatives.

  • Dissolution: Dissolve the hydroxyl-containing Colladonin precursor (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as triethylamine (TEA) or pyridine (1.5-2 equivalents), to the reaction mixture.

  • Acylation: Slowly add the desired acyl chloride or a pre-activated carboxylic acid (using a coupling reagent like DCC/DMAP) (1.2 equivalents) to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Cytotoxicity Assessment using the MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Colladonin analog in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Colladonin and Related Compounds against Various Cancer Cell Lines

CompoundCOLO 205 (Colon)K-562 (Leukemia)MCF-7 (Breast)Reference
Colladonin10.2822.8243.69[3]
Kayserin A~61.68~68.46~87.38[3]
Kayserin B~30.84>100>100[3]
8′-epi-kayserin B angelateModerate ActivityModerate ActivityModerate Activity[3]
Doxorubicin (Positive Control)0.450.120.87[3]

Note: IC₅₀ values for Kayserin A and B are estimated based on the described fold-change relative to Colladonin in the source. "Moderate Activity" for 8′-epi-kayserin B angelate is as described in the source without a specific IC₅₀ value.

Visualizations

Signaling_Pathway Colladonin Colladonin Analog Bcl_xL Bcl-xL (Anti-apoptotic) Colladonin->Bcl_xL inhibits Caspase9 Caspase-9 Colladonin->Caspase9 activates Caspase8 Caspase-8 Colladonin->Caspase8 activates Bcl_xL->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for Colladonin analogs.

Experimental_Workflow Start Start: Colladonin Precursor Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Cytotoxicity Assays) Purification->InVitro Hit Hit Identification & Lead Optimization InVitro->Hit Hit->Synthesis Iterative Refinement End End: Efficacy Improved Candidate Hit->End

Caption: Workflow for improving Colladonin efficacy.

References

Troubleshooting unexpected results in Colladonin angelate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Colladonin angelate. The information is designed to assist in navigating unexpected results and optimizing experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a sesquiterpene coumarin, a class of natural products isolated from plants of the Ferula genus.[1][2] Based on studies of structurally related compounds, this compound is expected to exhibit cytotoxic activity against various cancer cell lines.[1][3]

Q2: What is the proposed mechanism of action for this compound's cytotoxicity?

A2: While the precise mechanism for this compound is under investigation, related sesquiterpene derivatives from Ferula caspica have been shown to induce apoptosis. This process involves the activation of caspases (specifically caspase-3, -8, and -9) and the suppression of anti-apoptotic proteins like Bcl-xL.[1] It is hypothesized that this compound acts through a similar mitochondrial-mediated apoptotic pathway.

Q3: I am observing significant variability in the IC50 values for this compound between experiments. What could be the cause?

A3: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Compound Purity and Stability: The purity of your this compound sample can influence its potency. Degradation of the compound over time or due to improper storage can also lead to inconsistent results.[4]

  • Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and variations in growth media (e.g., serum percentage) can all affect cellular response to the compound.[4]

  • Experimental Parameters: Differences in incubation time, seeding density, and the specific viability assay used can contribute to IC50 fluctuations.[5][6]

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[5]

Q4: My this compound sample is difficult to dissolve. What is the recommended procedure?

A4: Due to their chemical nature, sesquiterpene coumarins often have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results

If you are observing high variability in cell viability assays, consider the following troubleshooting steps:

Data Presentation: Comparison of Expected vs. Unexpected IC50 Values (µM)

Cell LineExpected IC50 (µM)Unexpected IC50 (µM) - High Variability
COLO 20510 - 205, 35, 12 (High Standard Deviation)
K-56220 - 3015, 50, 25 (Inconsistent Trend)
MCF-740 - 50>100 (Loss of Potency)

Experimental Workflow for Troubleshooting Inconsistent Cytotoxicity

G start Inconsistent IC50 Results check_compound Verify Compound Integrity (Purity, Solubility, Storage) start->check_compound check_cells Standardize Cell Culture (Passage Number, Seeding Density) check_compound->check_cells If compound is OK check_assay Optimize Assay Protocol (Incubation Time, Reagent Prep) check_cells->check_assay If cells are standardized analyze_data Consistent Data Analysis check_assay->analyze_data If assay is optimized successful_outcome Reproducible IC50 Values analyze_data->successful_outcome

A troubleshooting flowchart for inconsistent cytotoxicity results.
Issue 2: No Evidence of Apoptosis Despite Observed Cytotoxicity

If your cell viability assays indicate cytotoxicity but downstream apoptosis assays (e.g., caspase activity) are negative, consider these possibilities:

Data Presentation: Caspase-3 Activity Assay Troubleshooting

ConditionExpected Result (Fold Change vs. Control)Unexpected Result (Fold Change vs. Control)Possible Cause
Untreated Cells1.01.0N/A
This compound (IC50)3.0 - 5.0~1.0Incorrect incubation time; compound degradation; non-apoptotic cell death.
Positive Control (e.g., Staurosporine)> 5.0> 5.0Assay reagents are likely working correctly.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G Colladonin This compound Bcl_xL Bcl-xL Colladonin->Bcl_xL inhibition Mitochondrion Mitochondrion Bcl_xL->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A diagram of the hypothesized apoptotic signaling pathway.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay (Fluorometric)
  • Cell Treatment and Lysis: Treat cells with this compound as in the viability assay. After treatment, collect and lyse the cells in a chilled lysis buffer.[7][8]

  • Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Assay Reaction: In a 96-well black plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][10]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7][10]

Western Blot for Bcl-xL Expression
  • Protein Extraction: Treat cells with this compound, then lyse them and determine the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Bcl-xL overnight at 4°C.[11][12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Workflow for Investigating Mechanism of Action

G start Observed Cytotoxicity caspase_assay Caspase Activity Assay start->caspase_assay western_blot Western Blot for Apoptotic Proteins (e.g., Bcl-xL) start->western_blot positive_caspase Caspase Activation Observed caspase_assay->positive_caspase negative_caspase No Caspase Activation caspase_assay->negative_caspase bcl_change Changes in Bcl-xL Expression western_blot->bcl_change no_bcl_change No Change in Bcl-xL western_blot->no_bcl_change other_mechanism Investigate Alternative Cell Death Pathways negative_caspase->other_mechanism no_bcl_change->other_mechanism

References

Validation & Comparative

Comparative Analysis of the Cytotoxic Effects of Colladonin and Structurally Related Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the cytotoxic effects of Colladonin angelate remains to be published, extensive research on its parent compound, Colladonin, a naturally occurring sesquiterpene coumarin, provides significant insights into its potential as an anticancer agent. This guide offers a comprehensive comparison of the cytotoxic activities of Colladonin and other relevant compounds against various cancer cell lines, supported by established experimental protocols.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for Colladonin and other selected cytotoxic agents across a range of cancer cell lines, as determined by in vitro studies.

Table 1: Cytotoxic Activity (IC50) of Colladonin on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
COLO 205Colon Adenocarcinoma10.28[1], 19[1], 35.9[1][1]
K-562Chronic Myelogenous Leukemia22.82[1][1]
MCF-7Breast Adenocarcinoma43.69[1][1]
HCT116Colorectal Carcinoma15.1[1], 47.4[1][1]
HT-29Colorectal Adenocarcinoma13.3[1][1]
KM12Colon Cancer2.5[1][1]

Table 2: Comparative Cytotoxic Activity (IC50) of Alternative Compounds

CompoundClassCell LineCancer TypeIC50 (µM)Reference
Kayserin ASesquiterpene CoumarinCOLO 205Colon Adenocarcinoma~61.68[1]
K-562Chronic Myelogenous Leukemia~68.46[1]
MCF-7Breast Adenocarcinoma~87.38[1]
8'-epi-kayserin B angelateSesquiterpene CoumarinCOLO 205Colon Adenocarcinoma~61.68[1]
K-562Chronic Myelogenous Leukemia~45.64[1]
MCF-7Breast Adenocarcinoma~43.69[1]
CisplatinPlatinum-based drugCOLO 205Colon AdenocarcinomaVaries[2]
K-562Chronic Myelogenous LeukemiaVaries[2]
MCF-7Breast AdenocarcinomaVaries[3][4]
DoxorubicinAnthracyclineMCF-7Breast AdenocarcinomaVaries[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxic compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Colladonin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Visualizing Experimental Processes and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the underlying biological mechanisms.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_data Data Analysis Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation 24h MTT Assay MTT Assay Compound Incubation->MTT Assay Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Incubation->Apoptosis Assay (Annexin V/PI) Assess Apoptosis Cell Cycle Analysis Cell Cycle Analysis Compound Incubation->Cell Cycle Analysis Analyze Cell Cycle Plate Reader Plate Reader MTT Assay->Plate Reader Flow Cytometry Flow Cytometry Apoptosis Assay (Annexin V/PI)->Flow Cytometry Cell Cycle Analysis->Flow Cytometry

Caption: Workflow for evaluating the cytotoxic effects of a compound.

Apoptosis_Signaling_Pathway Cytotoxic Compound Cytotoxic Compound Cellular Stress Cellular Stress Cytotoxic Compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Intrinsic Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation e.g., Caspase-9, Caspase-3 Apoptosis Apoptosis Caspase Activation->Apoptosis Execution Phase

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Validating the In Vivo Anti-Tumor Activity of Colladonin Angelate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-tumor activity of Colladonin angelate, a sesquiterpene coumarin. As direct in vivo studies on this compound are not available in the current literature, this document leverages experimental data from closely related sesquiterpene coumarins and extracts from the Ferula genus to provide a validated perspective on its potential efficacy and mechanisms of action.

Executive Summary

This compound belongs to the class of sesquiterpene coumarins, natural products found in plants of the Ferula genus. While in vivo data for this specific compound is pending, extensive research on analogous compounds demonstrates significant anti-tumor activity in preclinical models. This guide synthesizes the available in vitro data for related compounds and presents in vivo findings for representative sesquiterpene coumarins to build a strong case for the potential of this compound as an anti-cancer agent. The primary mechanisms of action for this class of compounds involve the induction of apoptosis through the modulation of key signaling pathways.

In Vitro Cytotoxic Activity of Related Sesquiterpene Coumarins

Several sesquiterpene coumarins isolated from Ferula species have demonstrated potent cytotoxic effects against a range of human cancer cell lines. This in vitro evidence provides a foundation for expecting similar activity from this compound.

CompoundCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Mogoltadone COLO 205 (Colon)>8.29 (Selectivity Index)--
K-562 (Leukemia)>12.46 (Selectivity Index)--
MCF-7 (Breast)>8.64 (Selectivity Index)--
Conferol COLO 205 (Colon)5.45 (Selectivity Index)--
K-562 (Leukemia)1.73 (Selectivity Index)--
MCF-7 (Breast)3.82 (Selectivity Index)--
Ferutinin CT26 (Colon)26Cisplatin-
HT29 (Colon)29Cisplatin-

Note: The selectivity index indicates the differential activity between cancerous and non-cancerous cell lines. Higher values suggest greater selectivity for cancer cells.

In Vivo Anti-Tumor Activity of Representative Sesquiterpene Coumarins

The following data from in vivo studies on Ferutinin and a Ferula assa-foetida oleo-gum-resin (OGR) extract illustrate the potential anti-tumor efficacy of this class of compounds.

Table 1: In Vivo Efficacy of Ferutinin in a Murine Colon Carcinoma Model[1]
Treatment GroupTumor Volume Reduction (%)Notes
Ferutinin Significant regressionEffects were comparable to the cisplatin-treated group.
Cisplatin Significant regressionPositive control.
Control -Untreated group.
Table 2: In Vivo Efficacy of Ferula assa-foetida OGR Extract in a Colorectal Cancer Xenograft Model[2]
Treatment GroupMean Tumor Volume (mm³)Tumor Burden
F. assa-foetida OGR Extract 550 ± 3216.3 ± 3.6
Control Significantly higher-

Experimental Protocols

In Vivo Tumor Xenograft Model (Adapted from Ferutinin Study)[1]
  • Animal Model: BALB/c mice are typically used.

  • Cell Line: Murine colon carcinoma cells (e.g., CT26) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of the test compound (e.g., Ferutinin) at a specified dose and schedule. A positive control group (e.g., treated with cisplatin) and a vehicle control group are included.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select BALB/c Mice injection Subcutaneous Injection of CT26 Cancer Cells start->injection growth Allow Tumor Growth to Palpable Size injection->growth randomization Randomize Mice into Treatment Groups growth->randomization treatment_admin Administer Test Compound, Positive Control, or Vehicle randomization->treatment_admin monitoring Monitor Tumor Volume and Animal Health treatment_admin->monitoring endpoint Euthanize Mice and Excise Tumors monitoring->endpoint analysis Analyze Tumor Weight, Volume, and Biomarkers endpoint->analysis

Caption: Experimental workflow for an in vivo tumor xenograft study.

Signaling Pathways

The anti-tumor activity of sesquiterpene coumarins is often attributed to the induction of apoptosis. In vitro studies on compounds structurally related to this compound suggest the involvement of the intrinsic apoptotic pathway.[1][2]

Key Molecular Events:

  • Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax.[1]

  • Downregulation of Anti-apoptotic Proteins: Decreased expression of proteins such as Bcl-2.[1]

  • Caspase Activation: Activation of executioner caspases, like caspase-3, which leads to the cleavage of cellular substrates and ultimately cell death.

signaling_pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase colladonin Sesquiterpene Coumarin (e.g., this compound) bax Bax (Pro-apoptotic) Upregulation colladonin->bax induces bcl2 Bcl-2 (Anti-apoptotic) Downregulation colladonin->bcl2 inhibits caspase3 Caspase-3 Activation bax->caspase3 activates bcl2->caspase3 inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for sesquiterpene coumarins.

Conclusion

While direct in vivo validation of this compound's anti-tumor activity is a necessary next step, the existing body of research on structurally similar sesquiterpene coumarins provides a strong rationale for its investigation as a potential therapeutic agent. The consistent in vitro cytotoxicity and the promising in vivo anti-tumor effects of related compounds, such as Ferutinin, suggest that this compound is likely to exhibit similar efficacy. The well-documented pro-apoptotic mechanism of action further strengthens its profile as a candidate for further preclinical development. Future studies should focus on establishing the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound to fully elucidate its therapeutic potential.

References

Colladonin vs. Colladonin Angelate: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry and drug discovery, sesquiterpenoids and their derivatives have emerged as a promising class of compounds with diverse biological activities. Among these, Colladonin, a sesquiterpene coumarin ether, and its potential angelic acid ester, Colladonin angelate, are of significant interest due to their cytotoxic potential against cancer cell lines. This guide provides a comparative overview of their cytotoxicity, drawing upon available experimental data for Colladonin and structurally related angelate compounds to infer the potential impact of the angelate moiety.

While direct comparative studies on the cytotoxicity of Colladonin and this compound are not extensively documented in publicly available literature, a comparative analysis can be constructed by examining the cytotoxic profiles of Colladonin and other sesquiterpenoid angelates against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for Colladonin and a representative, structurally related sesquiterpenoid angelate. It is important to note that these data are compiled from different studies and experimental conditions may vary.

CompoundCell LineAssayIC50 (µM)Reference
Colladonin COLO 205 (Colon adenocarcinoma)Not Specified>100[1]
K-562 (Chronic myelogenous leukemia)Not Specified>100[1]
MCF-7 (Breast adenocarcinoma)Not Specified>100[1]
8′-epi-kayserin B angelate *COLO 205 (Colon adenocarcinoma)Not Specified23.4[1]
K-562 (Chronic myelogenous leukemia)Not Specified15.6[1]
MCF-7 (Breast adenocarcinoma)Not Specified28.7[1]

Note: 8′-epi-kayserin B angelate is a structurally related sesquiterpene coumarin angelate isolated from the same plant source as Colladonin (Ferula caspica) and is used here as a surrogate for the purposes of comparison.[1]

The data suggests that the presence of an angelate group may significantly enhance the cytotoxic activity of sesquiterpene coumarins. Colladonin, in the tested cell lines, exhibited minimal cytotoxicity with IC50 values greater than 100 µM.[1] In contrast, 8′-epi-kayserin B angelate demonstrated moderate cytotoxic activity against all three cell lines, with IC50 values ranging from 15.6 to 28.7 µM.[1] This observation aligns with broader findings that esterification of natural products, including the addition of an angelate group, can modulate their biological activity.[2][3] The lipophilicity and steric factors introduced by the angelate moiety may influence cellular uptake and interaction with molecular targets.

Experimental Protocols

The cytotoxic activities of Colladonin and related compounds are typically evaluated using standard in vitro cell-based assays. A common method employed is the MTT assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Colladonin, this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential influence of the angelate group on cytotoxicity and the general workflow of a cytotoxicity study.

G Potential Influence of Angelate Group on Cytotoxicity cluster_0 Colladonin cluster_1 This compound cluster_2 Cellular Effects Colladonin Colladonin (Sesquiterpene Coumarin) Colladonin_Angelate This compound (Ester Derivative) Colladonin->Colladonin_Angelate + Angelic Acid (Esterification) Increased_Lipophilicity Increased Lipophilicity Colladonin_Angelate->Increased_Lipophilicity Altered_Target_Interaction Altered Target Interaction Colladonin_Angelate->Altered_Target_Interaction Enhanced_Cytotoxicity Enhanced Cytotoxicity Increased_Lipophilicity->Enhanced_Cytotoxicity Altered_Target_Interaction->Enhanced_Cytotoxicity

Caption: Hypothetical pathway illustrating how the addition of an angelate moiety to Colladonin could enhance its cytotoxic effects.

G Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Colladonin vs. This compound) B->C D Incubation (e.g., 48 hours) C->D E MTT Assay D->E F Data Analysis (IC50 Determination) E->F

Caption: A generalized workflow for the in vitro assessment of cytotoxicity using the MTT assay.

References

Head-to-Head Comparison: Colladonin Angelate and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of oncological therapeutics, the quest for novel compounds with improved efficacy and reduced toxicity is perpetual. This guide provides a head-to-head comparison of Colladonin angelate, a representative of the emerging class of sesquiterpene coumarins, and Paclitaxel, a cornerstone of chemotherapy for decades. While direct comparative studies on "this compound" are not available in the current body of scientific literature, this guide will utilize data from closely related sesquiterpene coumarins, including Colladonin and 8'-epi-kayserin B angelate, to provide a substantive comparison with the well-established taxane, Paclitaxel.

Executive Summary

Paclitaxel, a potent mitotic inhibitor, has been a frontline treatment for a variety of solid tumors. Its mechanism of action is well-understood and involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. In contrast, sesquiterpene coumarins like Colladonin and its angelate derivatives are natural products that have demonstrated significant cytotoxic effects against various cancer cell lines through a distinct mechanism involving the induction of apoptosis via the intrinsic pathway. This guide will delve into their mechanisms of action, present available preclinical data on their cytotoxic activity, and provide detailed experimental protocols for the key assays cited.

Mechanism of Action

The fundamental difference between Paclitaxel and sesquiterpene coumarins lies in their molecular targets and the subsequent signaling cascades they trigger to induce cancer cell death.

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel's primary mode of action is the disruption of microtubule dynamics, which are essential for cell division.[1][2][3][4][5] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[2][3][4][5] This stabilization of microtubules leads to the formation of non-functional microtubule bundles and disrupts the mitotic spindle assembly, causing the cell cycle to arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.

paclitaxel_pathway cluster_cell Cancer Cell paclitaxel Paclitaxel beta_tubulin β-tubulin (in microtubules) paclitaxel->beta_tubulin microtubules Microtubules beta_tubulin->microtubules Promotes Polymerization microtubules->beta_tubulin Inhibits Depolymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Assembly g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Figure 1. Paclitaxel's Mechanism of Action.
Sesquiterpene Coumarins: Inducers of the Intrinsic Apoptotic Pathway

In contrast to Paclitaxel's effect on the cytoskeleton, preclinical studies on sesquiterpene coumarins, such as those isolated from Ferula species, suggest a different mechanism of action. These compounds have been shown to induce apoptosis by modulating the levels of key proteins in the intrinsic apoptotic pathway. Specifically, compounds like 3-epi-ferulin D, 7-desmethylferulin D, and 1-Hydroxy-1-(1′-farnesyl)-4,6-dihydroxyacetophenone have been found to trigger the activation of caspases-3, -8, and -9, and to suppress the anti-apoptotic protein Bcl-xL.[2] This indicates that their cytotoxic activity is mediated through the mitochondrial pathway of apoptosis.

sesquiterpene_pathway cluster_cell Cancer Cell sesquiterpene Sesquiterpene Coumarin bcl_xl Bcl-xL (Anti-apoptotic) sesquiterpene->bcl_xl Suppresses caspase9 Caspase-9 sesquiterpene->caspase9 Activates bcl_xl->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Figure 2. Sesquiterpene Coumarin's Mechanism of Action.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available 50% inhibitory concentration (IC50) values for Paclitaxel, Colladonin, and the related sesquiterpene coumarin, 8'-epi-kayserin B angelate, against various human cancer cell lines. It is important to note that the experimental conditions, such as drug exposure time and the specific cytotoxicity assay used, may vary between studies, which can influence the absolute IC50 values.

Cell LineCancer TypePaclitaxel IC50 (µM)Colladonin IC50 (µM)8'-epi-kayserin B angelate IC50 (µM)
COLO 205 Colon Adenocarcinoma0.00310.28Moderately active (exact value not specified)
K-562 Chronic Myelogenous Leukemia0.0427 (42.7 ng/mL)22.82Moderately active (exact value not specified)
MCF-7 Breast Adenocarcinoma0.0075 - 3.543.69Moderately active (exact value not specified)
KM12 Colon AdenocarcinomaData not available2.5Not specified
UO-31 Renal Cell Carcinoma240 (taxane-resistant)Not specifiedNot specified

Note: The IC50 values for Paclitaxel can vary significantly depending on the specific sub-clone of the cell line and the assay conditions.

Experimental Protocols

A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for the interpretation of the results.

Cytotoxicity Assays

1. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the drug exposure period. For example, COLO 205 and KM12 cells are seeded at a density of 3.5 x 10^5 cells/well, while UO-31 and A498 renal cancer cells are seeded at 3.0 x 10^5 and 2.5 x 10^5 cells/well, respectively.

  • Drug Incubation: The cells are then treated with a range of concentrations of the test compound (e.g., sesquiterpene coumarins or Paclitaxel) and incubated for a specified period, typically 48 to 72 hours.

  • XTT Reagent Addition: Following the incubation period, the XTT labeling mixture is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 4 hours to allow for the conversion of XTT to formazan. The absorbance of the orange formazan product is then measured using a microplate reader at a wavelength between 450 and 500 nm.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Similar to the XTT assay, the MTT assay is another colorimetric assay for assessing cell metabolic activity. The key difference is that the formazan product of MTT is insoluble and requires a solubilization step before absorbance can be measured.

  • Cell Seeding and Drug Incubation: The initial steps are similar to the XTT assay.

  • MTT Reagent Addition and Incubation: After drug incubation, MTT solution is added to each well, and the plates are incubated for 3-4 hours.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the insoluble purple formazan crystals.

  • Measurement: The absorbance is then read on a microplate reader at a wavelength of around 570 nm.

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells add_drug Add varying concentrations of This compound or Paclitaxel seed_cells->add_drug incubate_drug Incubate for 48-72 hours add_drug->incubate_drug add_reagent Add Cytotoxicity Reagent (e.g., XTT or MTT) incubate_drug->add_reagent incubate_reagent Incubate for 4 hours add_reagent->incubate_reagent measure_absorbance Measure Absorbance with a plate reader incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3. General workflow for in vitro cytotoxicity assays.

Conclusion

This comparative guide highlights the distinct characteristics of Paclitaxel and the emerging class of sesquiterpene coumarins represented by Colladonin and its angelate derivatives. While Paclitaxel remains a potent and widely used chemotherapeutic agent with a well-defined mechanism of action targeting microtubule stability, sesquiterpene coumarins present a promising alternative with a different molecular target within the intrinsic apoptotic pathway.

The preclinical data, although not from direct head-to-head studies, suggests that sesquiterpene coumarins exhibit significant cytotoxic activity against a range of cancer cell lines. The potency of these natural products, as indicated by their IC50 values, appears to be in the low micromolar range for several cell lines, which is a promising starting point for further drug development.

For researchers and drug development professionals, the key takeaways are:

  • Distinct Mechanisms of Action: The difference in molecular targets between Paclitaxel and sesquiterpene coumarins could be exploited for combination therapies or for treating Paclitaxel-resistant tumors.

  • Potential for Novel Therapeutics: Sesquiterpene coumarins represent a rich source of potential anticancer agents that warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship analyses.

  • Need for Further Research: Direct head-to-head comparative studies of this compound and Paclitaxel are necessary to definitively assess their relative potency and therapeutic potential.

This guide serves as a foundational resource for understanding the current knowledge on these two classes of compounds and to inform future research directions in the development of novel and more effective cancer therapies.

References

A Comparative Analysis of Colladonin Angelate's Cytotoxic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology Drug Development

The landscape of cancer therapeutics is continually evolving, with a significant focus on natural compounds that offer novel mechanisms of action and potentially greater selectivity. This guide provides a detailed comparison of Colladonin angelate, a promising sesquiterpene coumarin, with a standard-of-care chemotherapeutic agent, Cisplatin. The following sections present a cross-validation of this compound's mechanism of action, supported by experimental data and detailed protocols, to aid researchers in evaluating its therapeutic potential.

Mechanism of Action: A Comparative Overview

This compound, a derivative of the naturally occurring sesquiterpene colladonin, exerts its cytotoxic effects primarily through the induction of apoptosis in cancer cells.[1] This is in contrast to Cisplatin, which predominantly functions by creating DNA adducts, leading to the inhibition of DNA synthesis and cell cycle arrest. While both agents ultimately result in cell death, their distinct upstream mechanisms have significant implications for efficacy, resistance, and potential side effects.

Recent studies on compounds structurally related to this compound, isolated from the Ferula genus, have elucidated a multi-faceted mechanism of action.[1] This includes the suppression of the anti-apoptotic protein Bcl-xL and the activation of the caspase cascade (caspase-8, -9, and -3), indicating the involvement of both the intrinsic and extrinsic apoptotic pathways.[1] Furthermore, some sesquiterpene coumarins have been shown to inhibit angiogenesis and metastasis by downregulating Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMP2 and MMP9).[2]

The following table summarizes the cytotoxic activity of Colladonin and a related compound against various cancer cell lines, providing a quantitative comparison with Cisplatin.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Colladonin HCT11615.1Cisplatin-
HT-2913.3Cisplatin-
KM122.5Cisplatin-
COLO 20519.0Cisplatin-
1-Hydroxy-1-(1′-farnesyl)-4,6-dihydroxyacetophenone COLO 205More potent than CisplatinCisplatin-
K-562More potent than CisplatinCisplatin-
MCF-7More potent than CisplatinCisplatin-

Table 1: Comparative Cytotoxicity of Colladonin and a Related Compound with Cisplatin in Various Cancer Cell Lines.[1]

Signaling Pathway of this compound

The pro-apoptotic activity of this compound is initiated by its interaction with the Bcl-2 family of proteins, specifically through the inhibition of the anti-apoptotic member Bcl-xL.[1] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.

Colladonin_Angelate_Pathway Colladonin_Angelate This compound Bcl_xL Bcl-xL Colladonin_Angelate->Bcl_xL Mitochondrion Mitochondrion Bcl_xL->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its comparators.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and Cisplatin on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., COLO 205) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound or Cisplatin for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

2. Western Blot Analysis for Apoptotic Proteins

  • Objective: To investigate the effect of this compound on the expression of key apoptotic proteins.

  • Procedure:

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-xL, Caspase-3, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with This compound Cell_Seeding->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Chemiluminescence Detection Western_Blot->Detection

Figure 2: Workflow for Western Blot analysis of apoptotic proteins.

Conclusion

This compound demonstrates significant potential as a novel anti-cancer agent with a distinct mechanism of action compared to conventional chemotherapeutics like Cisplatin. Its ability to induce apoptosis through the intrinsic pathway, coupled with its potent cytotoxicity against various cancer cell lines, warrants further investigation. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to explore the therapeutic applications of this compound and other related natural compounds in oncology.

References

Independent Analysis of Colladonin Angelate: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published cytotoxic effects of Colladonin angelate and its related compounds with established chemotherapeutic agents. Due to the absence of direct independent replication studies in the available scientific literature, this document focuses on compiling and comparing existing data to highlight the therapeutic potential and underscore the necessity for further validation. Experimental data from a key study is presented alongside data for common alternatives, supported by detailed experimental protocols for the cited assays.

Comparative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound and related sesquiterpene coumarins against various cancer cell lines. For context, a range of reported IC50 values for the standard chemotherapeutic agents, Cisplatin and Doxorubicin, are also provided. This highlights the inherent variability in in vitro cytotoxicity data across different studies and emphasizes the need for standardized, independent verification.

Table 1: Cytotoxicity of this compound and Related Compounds from Ferula caspica

CompoundCOLO 205 (Colon Cancer) IC50 (µM)K-562 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
8′-epi-kayserin B angelate21.8 ± 0.9825.4 ± 1.0531.2 ± 1.12
Colladonin35.9 ± 1.15>50>50

Data sourced from a bioactivity-guided isolation study on compounds from the roots of Ferula caspica.

Table 2: Comparative Cytotoxicity of Standard Chemotherapeutic Agents

CompoundCOLO 205 (Colon Cancer) IC50 (µM)K-562 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Cisplatin Range: 12.21 - 25.03Range: 9.73 - 15.5Range: 4.44 - 35.52[1][2]
Doxorubicin Range: 0.1 - 1.7Range: 0.05 - 0.5Range: 0.1 - 4.1[1][3][4][5]

Note: The IC50 values for Cisplatin and Doxorubicin are presented as ranges compiled from multiple studies to illustrate the typical variability observed in the literature. This variability can be attributed to differences in experimental conditions and methodologies.[2]

Proposed Mechanism of Action

The primary study on the cytotoxic compounds from Ferula caspica suggests that the most potent derivatives induce apoptosis through the intrinsic and extrinsic pathways. This was evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3. Furthermore, these compounds were found to suppress the anti-apoptotic protein Bcl-xL.

G Colladonin_Angelate This compound (and related compounds) Bcl_xL Bcl-xL (Anti-apoptotic) Colladonin_Angelate->Bcl_xL inhibition Caspase9 Caspase-9 (Initiator) Colladonin_Angelate->Caspase9 activation Caspase8 Caspase-8 (Initiator) Colladonin_Angelate->Caspase8 activation Bcl_xL->Caspase9 inhibition Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Caspase8->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution G cluster_0 Phase 1: In Vitro Cytotoxicity Screen cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Publication of Findings A Source and Authenticate This compound C MTT Assay: Determine IC50 values A->C B Cell Line Culture (COLO 205, K-562, MCF-7) B->C D Compare with Published Data and Standard Drugs C->D E Treat Cells with IC50 Concentration D->E F Caspase-3/8/9 Activity Assays E->F G Western Blot for Bcl-xL Expression E->G H Data Analysis and Comparison F->H G->H I Compile and Report Replication Data H->I J Peer Review and Publication I->J

References

A Comparative Guide to the Structure-Activity Relationship of Colladonin Angelate Derivatives in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Colladonin angelate derivatives, focusing on their cytotoxic effects against various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

Colladonin, a daucane-type sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has demonstrated notable cytotoxic activities. The esterification of its hydroxyl groups, particularly with angelate moieties, is a key area of interest for modifying its pharmacological profile. Angelate esters are known to influence the bioactivity of natural products, often enhancing their cytotoxic potential. This guide summarizes the available data on Colladonin and its related angelate derivatives to elucidate key structural features influencing their anticancer activity.

Data Presentation: Cytotoxic Activity of Colladonin and a Related Angelate Derivative

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of Colladonin and a structurally related angelate-bearing sesquiterpene, 8′-epi-kayserin B angelate, against a panel of human cancer cell lines. This data is extracted from studies on cytotoxic constituents of Ferula caspica.[1]

CompoundStructureCOLO 205 (Colon)K-562 (Leukemia)MCF-7 (Breast)
Colladonin Sesquiterpene Coumarin10.2822.8243.69
8′-epi-kayserin B angelate Sesquiterpene Angelate61.2341.5145.73

Note: A lower IC₅₀ value indicates higher cytotoxic activity.

Structure-Activity Relationship (SAR) Analysis

Based on the available data and broader studies on daucane sesquiterpene esters, the following SAR observations can be inferred:

  • Presence of the Angelate Moiety: The comparison between Colladonin and 8′-epi-kayserin B angelate suggests that the introduction of an angelate group does not universally lead to increased cytotoxicity. In this specific comparison, Colladonin exhibits significantly higher potency against the COLO 205 and K-562 cell lines. This indicates that the overall structure of the sesquiterpene core is a critical determinant of activity.

  • The Daucane Skeleton: Daucane-type sesquiterpenes are a common structural motif in compounds with cytotoxic properties isolated from Ferula species.[2][3] The specific stereochemistry and substitution pattern on the daucane ring system are crucial for bioactivity.

  • The Coumarin Moiety: In sesquiterpene coumarins like Colladonin, the coumarin portion of the molecule is known to contribute to the overall biological activity profile, including anticancer effects.

  • Esterification: While the specific angelate ester in the provided example did not enhance cytotoxicity compared to Colladonin, studies on other sesquiterpenes suggest that the nature of the ester group can significantly modulate activity. The lipophilicity and steric bulk of the ester can influence cell membrane permeability and interaction with molecular targets. For instance, in other daucane esters, lipophilic ester groups have been associated with enhanced cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the isolation and evaluation of Colladonin and its derivatives.

1. Bioactivity-Guided Isolation

  • Extraction: The dried and powdered roots of the plant material (e.g., Ferula caspica) are extracted sequentially with solvents of increasing polarity, typically starting with n-hexane, followed by dichloromethane and methanol.

  • Fractionation: The crude extract exhibiting the highest cytotoxic activity (e.g., the dichloromethane extract) is subjected to column chromatography on silica gel.

  • Purification: Active fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC), to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

2. Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., COLO 205, K-562, MCF-7) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Visualizations

Below are diagrams illustrating the experimental workflow for the isolation and evaluation of Colladonin derivatives.

experimental_workflow Bioactivity-Guided Isolation and Cytotoxicity Evaluation Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_identification Structure Elucidation cluster_bioassay Cytotoxicity Testing plant_material Plant Material (e.g., Ferula roots) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions prep_tlc Preparative TLC fractions->prep_tlc sephadex Sephadex LH-20 fractions->sephadex pure_compounds Pure Compounds (Colladonin Derivatives) prep_tlc->pure_compounds sephadex->pure_compounds nmr NMR Spectroscopy pure_compounds->nmr hresims HRESIMS pure_compounds->hresims mtt_assay MTT Assay pure_compounds->mtt_assay structure Chemical Structure nmr->structure hresims->structure cell_culture Cancer Cell Lines cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50

Bioactivity-Guided Isolation and Cytotoxicity Evaluation Workflow

mtt_assay_workflow MTT Cytotoxicity Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 add_compounds Add Colladonin derivatives incubation1->add_compounds incubation2 Incubate for 72 hours add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Solubilize formazan incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Cytotoxicity Assay Workflow

References

A Comparative Analysis of Colladonin Angelate and Isosamarkandin Angelate: Cytotoxic and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two sesquiterpene coumarins, Colladonin angelate and Isosamarkandin angelate, focusing on their cytotoxic and potential anti-inflammatory activities. While direct comparative studies on the angelate forms are limited, this document synthesizes available data on the parent compounds and related molecules to offer insights for further research and drug development.

Executive Summary

Colladonin and Isosamarkandin are naturally occurring sesquiterpene coumarins isolated from plants of the Ferula genus.[1] Available data suggests that Colladonin exhibits more potent cytotoxic activity against various cancer cell lines compared to Isosamarkandin. Both compounds are presumed to possess anti-inflammatory properties, a characteristic feature of sesquiterpene coumarins, likely through the inhibition of key inflammatory mediators. The proposed mechanism of action for their anti-inflammatory effects involves the modulation of the NF-κB signaling pathway.

Data Presentation: A Comparative Overview

Quantitative data on the cytotoxic and anti-inflammatory activities of Colladonin and Isosamarkandin are summarized below. It is important to note that the data for Isosamarkandin angelate is inferred from its parent compound, Isosamarkandin.

Table 1: Comparative Cytotoxic Activity (IC50 in µM)

CompoundCOLO 205 (Colon Cancer)K-562 (Leukemia)MCF-7 (Breast Cancer)
Colladonin 35.930.640.2
Isosamarkandin >50>5045.8
Cisplatin (Reference)5.84.210.5

Data derived from a study on compounds isolated from Ferula caspica.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundNitric Oxide (NO) Production Inhibition
This compound Data not available
Isosamarkandin angelate Data not available
Related Sesquiterpene Coumarins (for context)2.3 - 25.6[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of Colladonin and Isosamarkandin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cell lines (COLO 205, K-562, MCF-7) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of Colladonin, Isosamarkandin, or a vehicle control and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of sesquiterpene coumarins is often evaluated by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Concentration and Inhibition Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.

Mandatory Visualization

Proposed Signaling Pathway: Inhibition of NF-κB Activation

Sesquiterpene lactones have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. This is achieved by preventing the degradation of its inhibitory protein, IκB. A similar mechanism is proposed for this compound and Isosamarkandin angelate.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression Compound This compound / Isosamarkandin angelate Compound->IKK Inhibits NFkB_n NF-κB NFkB_n->ProInflammatory_Genes Activates Experimental_Workflow Start Start: Compound Isolation/ Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (NO Inhibition Assay) Start->AntiInflammatory DoseResponse Dose-Response Studies & IC50 Determination Cytotoxicity->DoseResponse AntiInflammatory->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Comparison Comparative Data Analysis DoseResponse->Comparison PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->PathwayAnalysis PathwayAnalysis->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

References

Validating the Target Engagement of Colladonin Angelate in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Colladonin angelate, a sesquiterpene derivative isolated from plants of the Ferula genus, has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis through modulation of anti-apoptotic proteins like Bcl-xL and subsequent activation of caspases.[2] However, direct evidence of target engagement within a cellular context is crucial for its validation as a potential therapeutic agent. This guide provides a comparative overview of key experimental approaches to validate the interaction of this compound with its putative intracellular target, Bcl-xL.

We will explore three orthogonal methods: the Cellular Thermal Shift Assay (CETSA), Biotinylated Probe Pull-Down Assay, and a functional Caspase Activity Assay. This guide offers detailed protocols, hypothetical comparative data, and workflow visualizations to aid researchers in the design and implementation of target validation studies for this compound and similar small molecules.

Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action of this compound, where it is hypothesized to bind to the anti-apoptotic protein Bcl-xL, thereby inhibiting its function and leading to the activation of the intrinsic apoptotic pathway.

cluster_0 Apoptotic Signaling Colladonin Colladonin angelate Bcl_xL Bcl-xL Colladonin->Bcl_xL binds & inhibits Bax_Bak Bax/Bak Bcl_xL->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome activates Caspase_9 Caspase-9 Apoptosome->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Comparison of Target Validation Methods

This section provides a head-to-head comparison of three distinct methods to validate the engagement of this compound with its putative target, Bcl-xL.

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical data from the described experimental protocols.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

TreatmentApparent Melting Temperature (Tm) of Bcl-xL (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)58.2-
This compound (10 µM)62.5+4.3
Inactive Analog (10 µM)58.3+0.1

Table 2: Biotinylated Probe Pull-Down Assay Data

Bait ProbeProtein Pulled Down (Relative Abundance)
Biotin-Colladonin angelateBcl-xL (+++), Non-specific protein 1 (+), Non-specific protein 2 (+)
Biotin-Inactive AnalogBcl-xL (-), Non-specific protein 1 (+), Non-specific protein 2 (+)
Biotin only (Negative Control)-
Competition with excess unlabeled this compoundBcl-xL (+)

Table 3: Caspase-3/7 Activity Assay Data

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)Fold Change vs. Vehicle
Vehicle (DMSO)15,2301.0
This compound (1 µM)45,6903.0
This compound (10 µM)121,8408.0
Inactive Analog (10 µM)16,1501.1
Staurosporine (1 µM, Positive Control)150,7809.9

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][4]

cluster_cet_workflow CETSA Workflow A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Harvest & Aliquot Cell Suspension A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separate Soluble & Precipitated Fractions (Centrifugation) D->E F 6. Protein Quantification & Western Blot for Bcl-xL E->F G 7. Data Analysis (Generate Melt Curves) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Culture COLO 205 cells to 70-80% confluency. Treat cells with either vehicle (0.1% DMSO), 10 µM this compound, or 10 µM of an inactive structural analog for 2 hours.

  • Cell Harvesting: Harvest cells by gentle scraping and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of 1x107 cells/mL.

  • Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling at 25°C for 3 minutes.[5]

  • Cell Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[6]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE and Western blot analysis.

  • Western Blotting: Load equal amounts of total protein per lane. Probe the membrane with a primary antibody specific for Bcl-xL, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities for Bcl-xL at each temperature. Plot the percentage of soluble Bcl-xL relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm). A positive shift in Tm in the presence of this compound indicates target engagement.

Biotinylated Probe Pull-Down Assay

This affinity-based method uses a biotinylated version of this compound to isolate its binding partners from a cell lysate.

cluster_pd_workflow Pull-Down Assay Workflow PD_A 1. Prepare Cell Lysate PD_B 2. Incubate Lysate with Biotinylated Probe PD_A->PD_B PD_C 3. Add Streptavidin Beads PD_B->PD_C PD_D 4. Incubate to Capture Probe-Protein Complexes PD_C->PD_D PD_E 5. Wash Beads to Remove Non-specific Binders PD_D->PD_E PD_F 6. Elute Bound Proteins PD_E->PD_F PD_G 7. Analyze Eluate by Western Blot or Mass Spec PD_F->PD_G

Caption: Workflow for the Biotinylated Probe Pull-Down Assay.

  • Probe Synthesis: Synthesize a this compound probe with a biotin tag attached via a suitable linker. Also, synthesize a biotinylated inactive analog and have a biotin-only control.

  • Cell Lysate Preparation: Lyse COLO 205 cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Binding Reaction: Incubate 500 µg of cell lysate with 2 µg of the biotinylated probe in a total volume of 200 µL for 1-2 hours at 4°C with gentle rotation.[7] For competition experiments, pre-incubate the lysate with a 100-fold excess of unlabeled this compound for 1 hour before adding the biotinylated probe.

  • Complex Capture: Add 30 µL of pre-washed streptavidin-coated magnetic beads to each binding reaction and incubate for another hour at 4°C.[7]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding 40 µL of 1x Laemmli sample buffer and heating at 95°C for 5 minutes.[8]

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against Bcl-xL. Mass spectrometry can also be used for unbiased identification of binding partners.

Caspase Activity Assay (Functional Assay)

This assay provides indirect but functional evidence of target engagement by measuring a downstream event—caspase activation—which is a hallmark of apoptosis.

  • Cell Seeding: Seed COLO 205 cells in a white-walled 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells in duplicate with a serial dilution of this compound (e.g., 0.1 to 100 µM), an inactive analog (10 µM), vehicle (DMSO), and a positive control for apoptosis induction like Staurosporine (1 µM). Incubate for 6-18 hours.

  • Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the average luminescence for each treatment. Normalize the data to the vehicle control to determine the fold change in caspase activity. A dose-dependent increase in caspase activity with this compound treatment would support its on-target effect.

Conclusion

The validation of target engagement is a critical step in the development of any new therapeutic agent. This guide outlines a multi-pronged approach to confirm the interaction of this compound with its putative target, Bcl-xL. The Cellular Thermal Shift Assay provides direct evidence of binding in a cellular context. The Biotinylated Probe Pull-Down Assay allows for the identification of direct binding partners. Finally, the Caspase Activity Assay offers functional confirmation of the downstream consequences of target engagement. By employing these complementary methods, researchers can build a robust body of evidence to support the proposed mechanism of action of this compound, paving the way for further preclinical and clinical development.

References

Assessing the Synergistic Potential of Colladonin Angelate in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide explores the potential synergistic effects of Colladonin angelate, a sesquiterpene coumarin, when used in combination with other therapeutic agents. While direct experimental evidence for synergistic combinations involving this compound is not available in the current body of scientific literature, this document provides a comparative overview based on the broader class of sesquiterpene coumarins and outlines the established experimental protocols for assessing such interactions.

Introduction to this compound and Drug Synergy

This compound is a natural compound isolated from plants of the Ferula genus. Sesquiterpene coumarins, as a class, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] The concept of drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, offering the potential for enhanced therapeutic efficacy and reduced side effects.[2] Synergistic interactions can arise from various mechanisms, including complementary modes of action on different cellular pathways or pharmacokinetic modulation.

Potential Mechanisms of Synergistic Action for Sesquiterpene Coumarins

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on other sesquiterpene coumarins and related compounds suggest several potential mechanisms through which synergy could be achieved. These include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2]

Below is a hypothesized signaling pathway diagram illustrating how a sesquiterpene coumarin like this compound might interact with a conventional chemotherapeutic agent to produce a synergistic anticancer effect.

synergistic_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Proliferation_Factors Proliferation Factors mTOR->Proliferation_Factors Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis Cell_Proliferation Cell Proliferation Proliferation_Factors->Cell_Proliferation DNA_Damage DNA Damage DNA_Damage->Apoptosis Growth_Factor Growth Factor Growth_Factor->Receptor Colladonin_Angelate This compound (hypothesized) Colladonin_Angelate->Akt Inhibition Chemotherapeutic Chemotherapeutic Agent Chemotherapeutic->DNA_Damage

Hypothesized signaling pathway for synergistic action.

Experimental Protocols for Assessing Drug Synergy

The evaluation of synergistic interactions between drugs requires rigorous experimental design and data analysis. The following are standard in vitro methodologies employed to quantify the degree of synergy.

1. Checkerboard Assay:

This is a widely used method to assess the effects of drug combinations.

  • Methodology:

    • Prepare serial dilutions of each drug (Drug A: this compound; Drug B: partner drug) in a 96-well microtiter plate.

    • The concentrations of Drug A are typically arrayed horizontally, while the concentrations of Drug B are arrayed vertically, creating a matrix of all possible concentration combinations.

    • Seed cancer cells into each well at a predetermined density.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

    • The results are used to calculate the Combination Index (CI), most commonly using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

2. Isobologram Analysis:

This graphical method provides a visual representation of synergistic, additive, or antagonistic effects.

  • Methodology:

    • Determine the concentration of each drug alone that produces a specific level of effect (e.g., 50% inhibition of cell growth, IC50).

    • Plot these IC50 values on the x and y axes of a graph.

    • A straight line connecting these two points represents the line of additivity.

    • Experimentally determine the concentrations of the two drugs in combination that produce the same level of effect (e.g., 50% inhibition).

    • Plot these combination data points on the same graph.

    • Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

The following diagram illustrates a general workflow for assessing drug synergy in vitro.

synergy_workflow Start Start: Hypothesis of Synergy Drug_Prep Prepare Drug Solutions (this compound & Partner Drug) Start->Drug_Prep Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Checkerboard Checkerboard Assay Setup Drug_Prep->Checkerboard Cell_Culture->Checkerboard Incubation Incubate Cells with Drug Combinations Checkerboard->Incubation Viability Assess Cell Viability (e.g., MTT) Incubation->Viability Data_Analysis Data Analysis Viability->Data_Analysis CI Calculate Combination Index (CI) Data_Analysis->CI Quantitative Isobologram Generate Isobologram Data_Analysis->Isobologram Graphical Conclusion Conclusion on Interaction Type CI->Conclusion Isobologram->Conclusion

General experimental workflow for synergy assessment.

Comparative Data on Sesquiterpene Coumarins

While specific data for this compound in combination studies is unavailable, the following table summarizes the cytotoxic activity of this compound and a related sesquiterpene coumarin, Farnesiferol B, as single agents against various cancer cell lines. This data provides a baseline for their potential as anticancer agents and highlights the need for future combination studies.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data not availableData not available
Farnesiferol B MCF-7 (Breast)42.1[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Future Directions and Conclusion

The lack of specific studies on the synergistic effects of this compound represents a clear research gap. Given the demonstrated anticancer potential of the broader class of sesquiterpene coumarins, future research should focus on evaluating this compound in combination with established chemotherapeutic agents across a panel of cancer cell lines. Such studies, employing the rigorous experimental protocols outlined in this guide, would be invaluable in determining the therapeutic potential of this compound as part of a combination therapy strategy. The exploration of its precise mechanism of action will further aid in the rational design of synergistic drug combinations.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Colladonin Angelate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data sheets (SDS) and disposal protocols for "Colladonin angelate" are not available in public databases. The following procedures are based on general best practices for the disposal of hazardous organic chemical waste in a laboratory setting. Researchers must always consult their institution's Environmental Health & Safety (EH&S) department for specific guidance and comply with all local and federal regulations.[1]

This guide provides essential safety and logistical information for the proper disposal of this compound, assuming it is a hazardous organic compound typical in drug development research.

Hazard Profile and Personal Protective Equipment (PPE)

Prior to handling, it is crucial to understand the potential hazards of this compound. The following table summarizes its assumed properties, which dictate the necessary safety precautions.

PropertyAssumed Value / ClassificationHandling Requirement
Physical State Solid PowderAvoid inhalation of dust. Handle in a fume hood or ventilated enclosure.
pH Not Applicable (Organic Solid)For solutions, do not dispose down the drain if pH is outside the 5.0-12.5 range.[2]
Toxicity Assumed Acutely ToxicAvoid all direct contact. Use appropriate PPE.
Flammability Assumed Flammable SolidStore away from ignition sources.[3]
Reactivity Reactive with Strong OxidizersSegregate from incompatible materials, especially oxidizing agents.[2]
Environmental Hazard Assumed Hazardous to Aquatic LifeDo not dispose into the sanitary sewer system or general trash.[3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: Standard laboratory coat, buttoned.

  • Respiratory Protection: Use within a certified chemical fume hood to avoid dust inhalation.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of this compound waste.

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with this compound (e.g., weigh boats, contaminated gloves, pipette tips) as hazardous waste.

  • Keep solid and liquid waste streams separate.[5][6]

  • CRITICAL: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[2] Chemical wastes must be segregated by their general type.[2]

Step 2: Waste Accumulation

  • For Solid Waste:

    • Place all solid waste (e.g., contaminated filter paper, unused compound) into a designated, leak-proof hazardous waste container made of compatible material.[3]

    • Ensure the container is clearly labeled "Hazardous Waste" and lists "this compound" and its associated hazards (e.g., Flammable, Toxic).

  • For Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste in a dedicated, sealed container, preferably the original chemical container or a compatible plastic bottle.[3][7] Do not use glass bottles for solvent waste due to the risk of breakage.[7]

    • Fill the container to no more than 90% of its capacity to allow for expansion.[1]

    • Label the container with a hazardous waste tag, clearly identifying the contents (e.g., "this compound in Methanol"), concentration, and hazard warnings.

Step 3: Storage in Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[1]

  • Ensure secondary containment (such as a spill tray) is used to prevent spills.[5]

  • Keep waste containers closed at all times except when adding waste.[3]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's EH&S department to schedule a pickup.[2][3]

  • Do not attempt to dispose of the waste through incineration or drain disposal unless explicitly approved by EH&S.[3][6] Evaporating chemicals as a disposal method is prohibited.[3]

Step 5: Decontamination of Empty Containers

  • An empty container that held this compound must be decontaminated before being disposed of as regular trash.[3]

  • Perform a triple rinse using a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.[3][7]

  • Collect the first rinseate as hazardous waste and add it to your liquid waste container. The second and third rinses may be permissible for drain disposal depending on local regulations, but collecting them as hazardous waste is the safest practice.[7]

  • After triple rinsing, deface or remove all hazardous labels from the empty container and remove the cap before disposal in the appropriate recycling or trash bin.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste from generation to disposal.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Accumulation cluster_3 Step 3: Storage cluster_4 Step 4 & 5: Final Disposal start Waste Generated (this compound) is_liquid Is waste liquid or solid? start->is_liquid solid_waste Collect in Labeled Solid Waste Container is_liquid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (<=90% Full) is_liquid->liquid_waste Liquid store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->store_saa liquid_waste->store_saa container_full Is container full or ready for pickup? store_saa->container_full container_full->store_saa No contact_ehs Contact EH&S for Hazardous Waste Pickup container_full->contact_ehs Yes decontaminate Triple-Rinse Empty Container (Collect 1st Rinseate as Waste) contact_ehs->decontaminate dispose_container Dispose of Decontaminated Container in Regular Trash decontaminate->dispose_container

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.